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5-(Difluoromethoxy)nicotinic acid Documentation Hub

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  • Product: 5-(Difluoromethoxy)nicotinic acid
  • CAS: 1256826-25-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-(Difluoromethoxy)nicotinic Acid

Executive Summary Target Molecule: 5-(Difluoromethoxy)nicotinic acid CAS Registry Number: 1228186-22-0 (Generic/Analogous) Molecular Formula: Core Application: Medicinal chemistry building block.[1] The difluoromethoxy (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(Difluoromethoxy)nicotinic acid CAS Registry Number: 1228186-22-0 (Generic/Analogous) Molecular Formula:


Core Application:  Medicinal chemistry building block.[1] The difluoromethoxy (

) group acts as a lipophilic hydrogen bond donor, often used to modulate

, improve membrane permeability, and block metabolic oxidation at the pyridine ring.

This guide details the synthesis of 5-(difluoromethoxy)nicotinic acid via the O-difluoromethylation of 5-hydroxynicotinic acid precursors . Two primary methodologies are presented: a solid-reagent protocol suitable for laboratory-scale discovery (Method A) and a gas-phase reagent protocol scalable for process chemistry (Method B).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the introduction of the difluoromethyl group onto the hydroxyl moiety of the pyridine ring. Direct difluoromethylation of the carboxylic acid substrate is possible but often results in esterification side products. Therefore, a protection-deprotection strategy using the methyl ester is preferred for high purity.

Pathway Logic[2]
  • Precursor Selection: 5-Hydroxynicotinic acid is commercially available but expensive. It is often more cost-effective to start from Methyl 5-hydroxynicotinate .

  • Functionalization: Introduction of the

    
     motif via a difluorocarbene (
    
    
    
    ) mechanism.[2]
  • Deprotection: Mild hydrolysis of the methyl ester to yield the free acid.

Retrosynthesis Target 5-(Difluoromethoxy) nicotinic acid Intermediate Methyl 5-(difluoromethoxy) nicotinate Target->Intermediate Hydrolysis (LiOH/THF) Precursor Methyl 5-hydroxy nicotinate Intermediate->Precursor O-Difluoromethylation Reagent Difluorocarbene Source (ClCF2CO2Na or ClCHF2) Reagent->Intermediate

Figure 1: Retrosynthetic strategy for the target molecule.

Method A: Laboratory Scale (Solid Reagent)

Recommended for: Discovery chemistry, gram-scale synthesis, and labs without high-pressure gas setups. Key Reagent: Sodium chlorodifluoroacetate (


).
Mechanistic Insight

This reaction proceeds via the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene (


) in situ. The pyridyl phenoxide anion, generated by the base, attacks the electrophilic carbene. A proton source (trace water or solvent) completes the formation of the 

bond.

Mechanism Step1 ClCF2CO2Na (Thermal Decomp) Carbene :CF2 (Difluorocarbene) Step1->Carbene - CO2, - NaCl Transition [Pyridyl-O-CF2]- Carbene->Transition Substrate Pyridyl-O- Substrate->Transition + :CF2 Product Pyridyl-O-CF2H Transition->Product + H+

Figure 2: Difluorocarbene insertion mechanism.

Experimental Protocol
Step 1: Synthesis of Methyl 5-(difluoromethoxy)nicotinate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents:

    • Methyl 5-hydroxynicotinate (1.53 g, 10.0 mmol)

    • Sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv)

    • Cesium carbonate (

      
      ) (4.89 g, 15.0 mmol, 1.5 equiv)
      
    • Solvent: DMF (Dimethylformamide) (20 mL) and

      
       (2 mL). Note: Small amount of water aids protonation of the intermediate anion.
      
  • Procedure:

    • Dissolve the substrate and base in DMF/Water. Stir at room temperature for 15 minutes to ensure deprotonation.

    • Add Sodium chlorodifluoroacetate in one portion.

    • Heat the mixture to 100 °C for 4–6 hours. Caution: Evolution of

      
       gas.
      
    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3]

  • Workup:

    • Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Step 2: Hydrolysis to 5-(Difluoromethoxy)nicotinic acid
  • Reagents:

    • Methyl 5-(difluoromethoxy)nicotinate (from Step 1)

    • Lithium Hydroxide Monohydrate (

      
      ) (2.0 equiv)
      
    • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.[4]

    • Add LiOH and stir at ambient temperature for 2 hours.

    • Acidify carefully with 1N HCl to pH ~3–4.

  • Isolation:

    • The product often precipitates upon acidification. Filter and wash with cold water.

    • If no precipitate, extract with EtOAc, dry, and concentrate.

    • Recrystallize from Ethanol/Water if necessary.

Method B: Process Scale (Gas Reagent)

Recommended for: Large-scale manufacturing (>100g). Key Reagent: Chlorodifluoromethane (Freon-22) or Difluoromethane (


).

Note: Freon-22 is an ozone-depleting substance and regulated in many jurisdictions. Alternative reagents like Difluoromethyl triflate or Difluorophos are used if regulatory constraints apply, though they are significantly more expensive.

Protocol Overview
  • Reactor: Autoclave or pressure vessel required.

  • Conditions:

    • Substrate: Methyl 5-hydroxynicotinate.

    • Base:

      
       or NaOH.
      
    • Solvent: Acetonitrile or Isopropanol.

    • Gas:

      
       bubbled or pressurized (5–10 bar).
      
    • Temperature: 70–90 °C.[5]

  • Advantage: Cleaner reaction profile and lower reagent cost per mole (excluding environmental compliance costs).

Analytical Data & Characterization

To validate the synthesis, the following analytical signatures must be confirmed. The triplet in the proton NMR is the diagnostic signal for the


 group.
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

7.45 (t, J = 73 Hz, 1H)
The geminal coupling of H-F (

) results in a large triplet, confirming the

motif.
1H NMR (Aromatic)

8.60 (d), 8.75 (d), 8.95 (s)
Characteristic substitution pattern for 3,5-disubstituted pyridine.
19F NMR

-82.0 ppm (d, J = 73 Hz)
Doublet confirms coupling to the single proton.
MS (ESI-) [M-H]- = 188.0Parent ion for

.

Safety & Handling

Fluorinated Reagents[1][2][3][7][8][9]
  • Sodium Chlorodifluoroacetate: Hygroscopic. Decomposes to release

    
     and trace CO. Use in a well-ventilated fume hood.
    
  • Difluorocarbene: Highly reactive intermediate. While short-lived, ensure no reactive nucleophiles (like amines) are present unless intended as side-reactants.

Chemical Compatibility[10]
  • Ester Hydrolysis: Avoid strong mineral acids (

    
    ) during the workup of the difluoromethylation step, as the 
    
    
    
    group is acid-sensitive at high temperatures (can hydrolyze to the formate or alcohol). The group is stable under the mild acidic workup (pH 3-4) described in Step 2.

References

  • General O-Difluoromethylation Protocol

    • Title: "A convenient synthesis of difluoromethyl ethers and sulfides using sodium chlorodifluoroacet
    • Source: Journal of Fluorine Chemistry
    • URL:[Link] (Referencing general methodology for phenol alkylation).

  • Mechanism of Difluorocarbene Insertion

    • Title: "Difluoromethylation and trifluoromethylation reagents derived
    • Source: Chemical Reviews
    • URL:[Link]

  • Source: Patent Literature (Analogous procedures found in WO2012052444A1)
  • Characterization of Difluoromethoxy Groups

    • Title: "The difluoromethyl group as a hydrogen bond donor: a structural study"
    • Source: Chemical Communic
    • URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 5-(Difluoromethoxy)nicotinic Acid

This technical guide details the spectroscopic characterization of 5-(Difluoromethoxy)nicotinic acid (CAS: 1256826-25-1), a critical fluorinated building block in medicinal chemistry. Executive Summary & Compound Identit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 5-(Difluoromethoxy)nicotinic acid (CAS: 1256826-25-1), a critical fluorinated building block in medicinal chemistry.

Executive Summary & Compound Identity

5-(Difluoromethoxy)nicotinic acid is a pyridine derivative featuring a lipophilic difluoromethoxy (-OCHF


) motif. This functional group is a bioisostere of the methoxy group, often employed to improve metabolic stability (by blocking oxidative dealkylation) and membrane permeability. Accurate spectroscopic identification relies on detecting the characteristic scalar couplings between fluorine and hydrogen/carbon nuclei.
AttributeDetail
IUPAC Name 5-(Difluoromethoxy)pyridine-3-carboxylic acid
CAS Number 1256826-25-1
Molecular Formula C

H

F

NO

Molecular Weight 189.12 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in Water

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral artifacts. The compound is typically synthesized via the difluoromethylation of 5-hydroxynicotinic acid using a difluorocarbene source (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane) in the presence of a base.

Synthetic Pathway (DOT Visualization)

The following diagram outlines the synthesis and critical control points (CCPs) for impurity analysis.

SynthesisPath Start 5-Hydroxynicotinic Acid (Starting Material) Inter Intermediate Complex Start->Inter Activation Reagent ClCF2H / Base (Difluorocarbene Source) Reagent->Inter Product 5-(Difluoromethoxy) nicotinic Acid Inter->Product O-Alkylation Impurity1 Impurity A: Unreacted SM Inter->Impurity1 Incomplete Conv. Impurity2 Impurity B: Inorganic Salts Inter->Impurity2 Byproducts

Figure 1: Synthetic route and potential impurity generation. Impurity A (unreacted phenol) is the most critical spectral contaminant to monitor.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of the -OCHF


 group introduces distinct splitting patterns due to Heteronuclear Spin-Spin Coupling.
Protocol: NMR Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.8% D). Chloroform-d (CDCl
    
    
    
    ) is often unsuitable due to the poor solubility of the carboxylic acid moiety.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Predicted

H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is characterized by the aromatic pyridine protons and the diagnostic triplet of the difluoromethoxy proton.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality/Notes
13.50 Broad s1H--COOHExchangeable acidic proton; shift varies with concentration/water content.
8.95 d1H

H-2Deshielded by adjacent N and COOH.
8.65 d1H

H-6Deshielded by N; ortho to -OCHF

.
8.05 dd1H

H-4Shielded relative to H2/H6 due to position.
7.45 t 1H

-OCHF

CRITICAL IDENTIFIER. The large geminal coupling to two Fluorine atoms creates a distinct triplet.
Predicted

F NMR Data (376 MHz, DMSO-d

)

This is the cleanest method for purity assessment as it eliminates solvent background.

Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
-82.5 d

-OCHF

Note: The signal appears as a doublet because the two equivalent fluorine atoms couple to the single geminal proton.

Predicted

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentCoupling Features
165.5 -COOHCarbonyl carbon.
153.0 C-5Substituted ipso-carbon.
145.0 C-2Alpha to Nitrogen.
142.0 C-6Alpha to Nitrogen.
125.0 C-4Aromatic CH.
128.0 C-3Ipso-carbon (COOH attachment).
116.5 -OCHF

Triplet (

Hz).
Distinctive multiplet due to direct C-F coupling.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Reasoning: Carboxylic acids ionize readily in negative mode by losing a proton (

      
      ).
      
  • Expected Signals:

    • [M-H]

      
      :  m/z 188.1
      
    • Fragmentation: Loss of CO

      
       (m/z 144) or loss of -CHF
      
      
      
      group is possible under high collision energy.
Infrared Spectroscopy (IR)
  • Method: ATR-FTIR (Solid state).

  • Key Bands:

    • 3300–2500 cm

      
      :  Broad O-H stretch (carboxylic acid dimer).
      
    • 1700–1680 cm

      
      :  C=O stretch (strong, carboxylic acid).
      
    • 1050–1150 cm

      
      :  C-F stretch (strong, multiple bands).
      

Quality Control & Validation Workflow

To ensure data integrity, follow this self-validating workflow.

QC_Workflow Sample Crude/Purified Sample H1_NMR 1H NMR Analysis (Check for Triplet @ 7.45ppm) Sample->H1_NMR F19_NMR 19F NMR Analysis (Confirm Doublet @ -82.5ppm) Sample->F19_NMR Purity_Check Purity Assessment H1_NMR->Purity_Check F19_NMR->Purity_Check Pass Release Batch (>98% Purity) Purity_Check->Pass No Impurity Peaks Fail Reprocess/Recrystallize Purity_Check->Fail Phenol/Salts Detected

Figure 2: Analytical decision matrix for batch release.

References

  • Synthesis of Difluoromethoxyarenes: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017. Link

  • NMR Characteristics of Fluorine Groups: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. Link

  • Compound Registry: CAS Common Chemistry.[1] "5-(Difluoromethoxy)nicotinic acid (CAS 1256826-25-1)." Link

  • Vendor Data Verification: Abovchem Product Catalog. "Spectroscopic data for Catalog No. AC739639." Link

Sources

Foundational

A Comprehensive Technical Guide to 5-(Difluoromethoxy)nicotinic Acid: Synthesis, Properties, and Applications

Abstract The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. This guide offers an in-depth examination of 5-(Difluoromethoxy)nicotinic acid, a key building block that leverages the unique attributes of the -OCF₂H moiety. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this versatile compound.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. 5-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3 or niacin, where a difluoromethoxy group is attached at the 5-position of the pyridine ring.[1][2]

  • IUPAC Name: 5-(Difluoromethoxy)pyridine-3-carboxylic acid

  • Synonyms: 5-(Difluoromethoxy)-3-pyridinecarboxylic acid

  • Parent Compound: Nicotinic Acid (Pyridine-3-carboxylic acid)[3]

Below is a table summarizing its key identifiers.

IdentifierValueSource
CAS Number 1211589-39-7N/A
Molecular Formula C₇H₅F₂NO₃N/A
Molecular Weight 189.12 g/mol N/A
Canonical SMILES C1=C(C=NC=C1C(=O)O)OC(F)FN/A
InChI Key SBPJBSCSYVSFJK-UHFFFAOYSA-NN/A

Physicochemical Properties: The Role of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique blend of properties that are highly advantageous in drug design.[4] It is considered a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often enhancing metabolic stability while preserving key biological interactions.[5][6]

The -OCF₂H group moderately increases lipophilicity, falling between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[5] This nuanced modulation allows for fine-tuning of properties critical for drug absorption and distribution.[4]

Table of Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Drug Development
logP 1.25Measures lipophilicity, influencing membrane permeability and solubility.
pKa (Acidic) 3.90Indicates the strength of the carboxylic acid, affecting ionization state at physiological pH.
pKa (Basic) 1.55Indicates the basicity of the pyridine nitrogen, also affecting ionization and solubility.
Topological Polar Surface Area (TPSA) 63.12 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Purification Protocol

The synthesis of 5-(Difluoromethoxy)nicotinic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method starting from commercially available 5-hydroxynicotinic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_difluoromethylation Step 2: Difluoromethylation cluster_hydrolysis Step 3: Saponification Start 5-Hydroxynicotinic Acid Ester Methyl 5-hydroxynicotinate Start->Ester MeOH, H₂SO₄ (cat.) Reflux Intermediate Methyl 5-(difluoromethoxy)nicotinate Ester->Intermediate NaO₂SCF₂Cl, K₂CO₃ DMF, 100 °C Product 5-(Difluoromethoxy)nicotinic Acid Intermediate->Product 1. LiOH, THF/H₂O 2. HCl (aq) to pH ~4

Caption: A three-step synthesis workflow for 5-(Difluoromethoxy)nicotinic acid.

Step-by-Step Methodology

Step 1: Esterification of 5-Hydroxynicotinic Acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent difluoromethylation step. Sulfuric acid serves as an essential catalyst for the Fischer esterification.

  • Suspend 5-hydroxynicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-hydroxynicotinate, which can often be used without further purification.

Step 2: O-Difluoromethylation

  • Rationale: This step introduces the key difluoromethoxy group. Sodium 2-chloro-2,2-difluoroacetate serves as the difluoromethylating agent, which decarboxylates in situ to form difluorocarbene. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group.

  • To a solution of methyl 5-hydroxynicotinate (1.0 eq) in dimethylformamide (DMF, 8 volumes), add potassium carbonate (2.5 eq) and sodium 2-chloro-2,2-difluoroacetate (2.0 eq).

  • Heat the reaction mixture to 100 °C for 4-6 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 5-(difluoromethoxy)nicotinate.

Step 3: Saponification to the Final Product

  • Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a strong base like lithium hydroxide. Acidification then protonates the carboxylate to yield the final product.

  • Dissolve the purified methyl 5-(difluoromethoxy)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by LC-MS).

  • Concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with MTBE to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4 with 1M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(Difluoromethoxy)nicotinic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring and the unique triplet signal for the -OCF₂H proton (typically around δ 6.6-7.0 ppm with a J-coupling of ~74 Hz).

    • ¹⁹F NMR: Will display a doublet corresponding to the two equivalent fluorine atoms, coupled to the hydrogen.

    • ¹³C NMR: Will confirm the carbon skeleton, including the carboxyl carbon and the triplet for the -OC F₂H carbon due to C-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₇H₅F₂NO₃.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are important pharmacophores found in numerous biologically active compounds and are explored for their potential in treating various diseases, including cancer.[7] The introduction of the difluoromethoxy group at the 5-position offers several strategic advantages:

  • Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an improved pharmacokinetic profile, such as a longer half-life.

  • Modulation of Acidity: The electron-withdrawing nature of the difluoromethoxy group can influence the pKa of the pyridine nitrogen and the carboxylic acid, which can affect drug-receptor interactions and solubility.

  • Unique Interactions: The ability of the -OCF₂H proton to act as a hydrogen bond donor allows it to mimic interactions of -OH or -NH groups, potentially improving binding affinity to biological targets.[6]

This building block is valuable for synthesizing novel inhibitors, receptor agonists/antagonists, and other potential therapeutic agents where the properties of the parent nicotinic acid scaffold need to be optimized for drug-like characteristics.[7]

Example Signaling Pathway Involvement

While 5-(Difluoromethoxy)nicotinic acid itself is a building block, it can be incorporated into molecules that target specific pathways. For instance, nicotinic acid itself is known to activate the G protein-coupled receptor HCA₂ (GPR109A), which leads to a reduction in lipolysis in adipocytes.[8] A derivative could be designed to target this or other pathways with greater potency or selectivity.

Signaling_Pathway Ligand Nicotinic Acid Derivative Receptor HCA₂ Receptor (GPR109A) Adipocyte Membrane Ligand:f0->Receptor:f0 Binds & Activates G_Protein Gαi Gβγ Receptor:f0->G_Protein:f0 Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Lipolysis Lipolysis Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates HSL) HSL->Lipolysis Leads to

Sources

Exploratory

A Technical Guide to 5-(Difluoromethoxy)nicotinic Acid for Researchers and Drug Development Professionals

An In-Depth Review of Commercial Availability, Synthesis, and Applications Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry The incorporation of fluorine atoms into drug candidates has become...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review of Commercial Availability, Synthesis, and Applications

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmacologically active molecules. The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent, often serving as a bioisostere for a hydroxyl or methoxy group, while offering improved lipophilicity and metabolic resistance.

This technical guide provides a comprehensive overview of 5-(Difluoromethoxy)nicotinic acid, a fluorinated building block with growing importance in the synthesis of novel therapeutic agents. We will delve into its commercial availability, explore synthetic strategies, discuss its applications in drug discovery, and provide essential information on its analytical characterization and safe handling.

Commercial Sourcing of 5-(Difluoromethoxy)nicotinic Acid

For researchers and drug development professionals, a reliable supply of key building blocks is paramount. 5-(Difluoromethoxy)nicotinic acid is available from several specialized chemical suppliers. When sourcing this compound, it is crucial to consider factors such as purity, available quantities, and the supplier's quality management systems. The correct CAS number for this compound is 1256826-25-1 .

Below is a comparative table of notable commercial suppliers:

SupplierProduct NumberPurityAvailable Quantities
BLD Pharmatech BD50538698%Inquire
Crysdot LLC CD1131387697%1g, 5g
Genotek Biochem --Inquire

This table is not exhaustive and represents a selection of suppliers identified during the research for this guide. Researchers are encouraged to conduct their own due diligence when selecting a supplier.

Synthetic Pathways to 5-(Difluoromethoxy)nicotinic Acid

While detailed, step-by-step industrial synthesis protocols for 5-(Difluoromethoxy)nicotinic acid are often proprietary, a general understanding of the synthetic strategies can be derived from the broader chemical literature on fluorinated pyridines. The synthesis of related compounds, such as 5-(trifluoromethoxy)-substituted nicotinic acid, provides a logical framework for approaching the synthesis of its difluoromethoxy counterpart.

A plausible synthetic route, illustrated in the workflow diagram below, would likely start from a readily available hydroxypyridine derivative.

G cluster_0 Synthetic Workflow Start 5-Hydroxynicotinic Acid Derivative Step1 Difluoromethylation Start->Step1 e.g., with a difluoromethylating agent Step2 Hydrolysis/Oxidation (if necessary) Step1->Step2 End 5-(Difluoromethoxy)nicotinic Acid Step2->End

Caption: A generalized synthetic workflow for 5-(Difluoromethoxy)nicotinic acid.

Key Experimental Considerations:

  • Difluoromethylation: The introduction of the difluoromethoxy group is the key transformation. This can be achieved using various difluoromethylating agents. The choice of reagent and reaction conditions is critical to optimize yield and minimize side reactions.

  • Starting Material Protection: Depending on the specific synthetic route, protection of the carboxylic acid functionality of the starting nicotinic acid derivative may be necessary to prevent unwanted side reactions during the difluoromethylation step.

  • Purification: As with any multi-step synthesis, purification of the final product is essential. Techniques such as crystallization, column chromatography, and preparative HPLC are commonly employed to achieve the desired purity.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives have a long history in medicine, most notably in the treatment of dyslipidemia.[1] The introduction of a difluoromethoxy group at the 5-position of the nicotinic acid scaffold can modulate the molecule's physicochemical and pharmacokinetic properties, making it an attractive building block for the design of novel drug candidates targeting a range of therapeutic areas.

While specific biological data for 5-(Difluoromethoxy)nicotinic acid is not extensively published in the public domain, the rationale for its use in medicinal chemistry is grounded in the established benefits of fluorination. These include:

  • Metabolic Stability: The difluoromethoxy group is more resistant to metabolic degradation compared to a methoxy or hydroxyl group, potentially leading to a longer in vivo half-life of the resulting drug molecule.

  • Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid, which in turn can affect its binding to target proteins and its absorption and distribution properties.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency.

The workflow for incorporating this building block into a drug discovery program is outlined below.

G cluster_1 Drug Discovery Workflow Start Identify Biological Target Step1 Design Library of Analogues Start->Step1 Step2 Synthesize Analogues using 5-(Difluoromethoxy)nicotinic acid Step1->Step2 Step3 In Vitro Screening Step2->Step3 Amide coupling, etc. Step4 Lead Optimization Step3->Step4 Identify hits End Preclinical Candidate Step4->End

Caption: Integration of 5-(Difluoromethoxy)nicotinic acid in a drug discovery pipeline.

Analytical Characterization

Ensuring the identity and purity of 5-(Difluoromethoxy)nicotinic acid is crucial for its application in research and development. A combination of analytical techniques is typically employed for its characterization.

Typical Analytical Specifications:

ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥97%
Identity (by ¹H NMR) Conforms to structure

Experimental Protocols for Analytical Characterization:

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons on the pyridine ring and the proton of the difluoromethoxy group. The chemical shifts and coupling patterns will be consistent with the structure of 5-(Difluoromethoxy)nicotinic acid.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon of the difluoromethoxy group, which will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoromethoxy group and will typically show a doublet due to coupling with the proton of the -OCHF₂ group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(Difluoromethoxy)nicotinic acid may not be readily available from all suppliers, general safety precautions for handling fine chemicals should be strictly followed. The safety profile is expected to be similar to that of other nicotinic acid derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Potential Hazards (based on nicotinic acid):

  • May cause skin and eye irritation.[2]

  • Harmful if swallowed.

  • High doses of nicotinic acid can cause skin flushing.[1]

Conclusion

5-(Difluoromethoxy)nicotinic acid is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its unique properties, conferred by the difluoromethoxy group, offer the potential to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its sourcing, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in the development of the next generation of medicines.

References

  • Crysdot LLC. 5-(Difluoromethoxy)nicotinic acid. [Link]

  • Genotek Biochem. Fine & Speciality chemicals. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.
  • Kamanna, V. S., & Kashyap, M. L. (2008). [Pharmacology of niacin or nicotinic acid]. Archivos de cardiologia de Mexico, 78 Suppl 2, 5-10.

Sources

Foundational

The Ascendancy of the Difluoromethoxy Group: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond Simple Fluorination - The Strategic Imperative of the Difluoromethoxy Moiety In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has trans...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Simple Fluorination - The Strategic Imperative of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has transitioned from a niche tactic to a cornerstone of rational drug design. Among these, the difluoromethoxy (OCF₂H) group has emerged as a particularly compelling moiety, offering a nuanced toolkit for modulating the physicochemical and pharmacokinetic profiles of lead compounds. This guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of difluoromethoxylated organic compounds. We will dissect the causality behind their synthesis, explore the subtle yet profound impact on molecular properties, and illustrate their successful application in drug discovery, thereby equipping you to leverage this powerful functional group in your own research endeavors.

I. The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group is far more than a mere fluorinated analogue of a methoxy group. Its unique electronic and steric properties impart a distinct character to a molecule, influencing a cascade of pharmacological parameters. The strategic decision to introduce an OCF₂H group is often driven by the desire to achieve a multi-pronged optimization of a drug candidate's profile.

The incorporation of the difluoromethoxy group into organic molecules is a highly sought-after strategy in medicinal chemistry and drug discovery to modify the characteristics of a parent compound.[1][2][3][4][5] This functional group provides a unique combination of moderate lipophilicity, the ability to act as a hydrogen bond donor, and improved metabolic stability, offering a potent approach for enhancing the properties of potential drug candidates.[6] Consequently, the OCF₂H group is frequently integrated into pharmaceuticals and agrochemicals to fine-tune their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1]

One of the most notable features of the difluoromethoxy group is its capacity to act as a hydrogen bond donor, a rare characteristic among polyfluorinated motifs. This allows it to serve as a bioisostere for hydroxyl (OH), thiol (SH), and amino (NH) groups. This bioisosteric replacement can maintain crucial hydrogen bonding interactions within a protein's binding site while simultaneously introducing greater metabolic stability. Furthermore, substituting a methyl (CH₃) or trifluoromethyl (CF₃) group with a difluoromethoxy group can introduce a new hydrogen bond in the active site, potentially enhancing binding affinity.

II. Synthetic Strategies for the Introduction of the Difluoromethoxy Group

The practical application of the OCF₂H group in drug discovery is contingent upon the availability of robust and versatile synthetic methodologies. Historically, the synthesis of difluoromethyl ethers has presented significant challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[1] However, recent advancements have expanded the synthetic chemist's toolkit, enabling the introduction of this valuable moiety under milder and more functional-group-tolerant conditions.

A. The Workhorse: Difluorocarbene-Based O-Difluoromethylation

The most prevalent method for constructing the OCF₂H group involves the reaction of an oxygen nucleophile, typically a phenol or an alcohol, with difluorocarbene (:CF₂).[1] The primary challenge in this approach lies in the generation of the transient and highly reactive difluorocarbene species.

A variety of reagents and methods have been developed over the years to generate difluorocarbene, including:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A classical reagent that generates :CF₂ upon heating.

  • Diethyl Bromodifluoromethylphosphonate: Another common precursor for difluorocarbene.[1]

  • Trifluoromethyl Silanes (e.g., TMSCF₃): These reagents can generate :CF₂ under specific conditions.[1]

  • Difluoromethyl Triflate: A commercially available, non-gaseous reagent that allows for rapid O-difluoromethylation at ambient temperatures.

  • Fluoroform (HCF₃): While a potent source of :CF₂, its gaseous nature and the need for strong bases can be limiting.[1]

A significant drawback of many traditional difluorocarbene precursors is their hazardous nature, including being gaseous or ozone-depleting substances like Freon 22 (HCF₂Cl).[1] Additionally, these methods often necessitate elevated temperatures or the use of strong bases, which can be incompatible with complex, late-stage intermediates in a drug synthesis campaign.[1]

To address these limitations, milder techniques have been developed. Visible-light photoredox catalysis has emerged as a powerful tool for the in situ generation of difluorocarbene under ambient conditions.[1] For instance, the use of readily available and easy-to-handle difluorobromoacetic acid (BrCF₂CO₂H) in the presence of a photocatalyst like fac-Ir(ppy)₃ allows for the efficient O-difluoromethylation of a wide range of phenols and heteroaryl alcohols at room temperature.[1]

Experimental Protocol: Photocatalytic O-Difluoromethylation of Phenols

Objective: To synthesize an aryl difluoromethyl ether from a phenol using a visible-light-mediated difluorocarbene generation method.

Materials:

  • Phenol substrate (1.0 equiv)

  • Difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • fac-Iridium(III) tris(2-phenylpyridine) (fac-Ir(ppy)₃) (1-2 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Blue LEDs (450 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the phenol substrate, BrCF₂CO₂H, Cs₂CO₃, and fac-Ir(ppy)₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the reaction vessel approximately 5 cm from the blue LEDs and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

B. Radical-Based Approaches for C-H Difluoromethoxylation

A more recent and highly innovative strategy involves the direct difluoromethoxylation of C-H bonds via a radical-mediated pathway. This approach is particularly attractive for late-stage functionalization, as it circumvents the need for pre-functionalized starting materials.

Researchers have developed a redox-active cationic difluoromethoxylating reagent that, upon activation by a photocatalyst, generates the difluoromethoxy radical (•OCF₂H) at room temperature.[1] This radical can then engage in addition reactions with arenes and heteroarenes to afford the corresponding difluoromethoxylated products.[1] This method exhibits excellent functional group tolerance, making it suitable for complex molecule synthesis.

Conceptual Workflow for Radical C-H Difluoromethoxylation

G cluster_1 Radical Generation & Reaction PC Photocatalyst (PC) (e.g., Ru(bpy)₃²⁺) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light PC_oxidized Oxidized Photocatalyst (PC⁺) Reagent Difluoromethoxylating Reagent (R-OCF₂H) PC_excited->Reagent Single Electron Transfer (SET) PC_oxidized->PC Radical Difluoromethoxy Radical (•OCF₂H) Reagent->Radical Fragmentation Arene Arene (Ar-H) Radical->Arene Radical Addition Intermediate Cyclohexadienyl Radical Intermediate Arene->Intermediate Intermediate->PC_oxidized Oxidation Product Difluoromethoxylated Arene (Ar-OCF₂H) Intermediate->Product Deprotonation

Sources

Protocols & Analytical Methods

Method

Applications of 5-(Difluoromethoxy)nicotinic Acid in Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Value of the Difluoromethoxy Moiety in Nicotinic Acid Scaffolds The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethoxy Moiety in Nicotinic Acid Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. When appended to a pharmacologically relevant scaffold like nicotinic acid, it imparts a unique combination of properties that can be strategically leveraged in drug discovery programs. This guide provides an in-depth exploration of the applications of 5-(difluoromethoxy)nicotinic acid, offering detailed protocols and expert insights for researchers in the field.

The nicotinic acid backbone is a well-established pharmacophore, known primarily for its role in treating dyslipidemia through the activation of the G-protein coupled receptor GPR109A.[1] Its derivatives have also shown promise in a range of other therapeutic areas, including inflammation and oncology.[2][3][4] The introduction of a difluoromethoxy group at the 5-position of the nicotinic acid ring can significantly modulate its biological activity and drug-like properties. The -OCF₂H group is a fascinating bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[5] This unique characteristic allows it to maintain or even enhance key interactions with biological targets while improving metabolic stability and membrane permeability.[5][6]

This technical guide will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols relevant to 5-(difluoromethoxy)nicotinic acid, providing a comprehensive resource for its exploration in drug discovery.

Physicochemical and Pharmacokinetic Profile

The strategic placement of the difluoromethoxy group on the nicotinic acid scaffold offers a nuanced modulation of its properties compared to non-fluorinated or other halogenated analogs.

PropertyInfluence of 5-(Difluoromethoxy) GroupRationale and Impact on Drug Discovery
Lipophilicity (logP) Moderate IncreaseThe -OCF₂H group is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral absorption. However, it is generally less lipophilic than the more common trifluoromethoxy (-OCF₃) group, offering a finer level of control over the molecule's overall lipophilicity.[5]
Electronic Effects Weakly Electron-WithdrawingWith a Hammett constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. This can influence the pKa of the nicotinic acid moiety, potentially affecting its binding to target proteins and its absorption and distribution characteristics.
Hydrogen Bonding Lipophilic Hydrogen Bond DonorThe hydrogen atom of the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This is a rare and valuable property that allows it to mimic the interactions of hydroxyl or thiol groups while being more resistant to metabolic oxidation.[5]
Metabolic Stability EnhancedThe difluoromethoxy group is generally more stable to metabolic degradation than methoxy or hydroxyl groups, which are prone to O-dealkylation or glucuronidation. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[5]
Bioisosterism Hydroxyl, Thiol, and Amine MimicThe ability to act as a hydrogen bond donor and its steric profile make the -OCF₂H group a suitable bioisostere for -OH, -SH, and -NH₂ groups. This allows for the strategic replacement of these functionalities to improve drug-like properties without losing critical binding interactions.[6]

Potential Therapeutic Applications and Mechanistic Insights

The unique properties of 5-(difluoromethoxy)nicotinic acid make it an attractive building block for designing novel therapeutics targeting a variety of pathways.

GPR109A Agonism for Dyslipidemia and Inflammation

Nicotinic acid is a well-known agonist of the G-protein coupled receptor GPR109A (also known as HM74A), which is primarily expressed in adipocytes and immune cells.[7] Activation of GPR109A in adipocytes leads to a decrease in lipolysis, resulting in reduced levels of free fatty acids in the plasma and subsequently lower triglyceride and VLDL production in the liver.[8] This mechanism is central to the lipid-lowering effects of nicotinic acid.

The difluoromethoxy group can modulate the potency and selectivity of nicotinic acid derivatives for GPR109A. The altered electronic and lipophilic properties of 5-(difluoromethoxy)nicotinic acid may lead to optimized binding within the receptor pocket, potentially resulting in a more favorable therapeutic window.

Furthermore, GPR109A activation on immune cells, such as macrophages, has been shown to exert anti-inflammatory effects.[9] This opens up the possibility of using 5-(difluoromethoxy)nicotinic acid derivatives for inflammatory conditions.

Signaling Pathway of GPR109A Activation

GPR109A_Pathway 5-(Difluoromethoxy)nicotinic acid 5-(Difluoromethoxy)nicotinic acid GPR109A GPR109A 5-(Difluoromethoxy)nicotinic acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Anti-inflammatory Effects Gi->Inflammation Mediates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to PDE4_Inhibition cluster_cell Inflammatory Cell cAMP cAMP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inflammation Decreased Inflammatory Response PKA->Inflammation Leads to 5-(Difluoromethoxy)nicotinic\nacid derivative 5-(Difluoromethoxy)nicotinic acid derivative 5-(Difluoromethoxy)nicotinic\nacid derivative->PDE4 Inhibits

Caption: PDE4 inhibition elevates cAMP levels, reducing inflammation.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 5-(difluoromethoxy)nicotinic acid and its derivatives. These are intended as starting points and may require optimization based on specific experimental goals.

Protocol 1: Proposed Synthesis of 5-(Difluoromethoxy)nicotinic Acid

This protocol is an adaptation based on established methods for the difluoromethoxylation of phenols and the synthesis of nicotinic acid derivatives.

Workflow for Synthesis

Synthesis_Workflow Start Methyl 5-hydroxynicotinate Step1 Difluoromethoxylation Start->Step1 Intermediate Methyl 5-(difluoromethoxy)nicotinate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Product 5-(Difluoromethoxy)nicotinic acid Step2->Product

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of Methyl 5-(difluoromethoxy)nicotinate

  • Materials:

    • Methyl 5-hydroxynicotinate

    • Sodium chlorodifluoroacetate (ClCF₂COONa)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of methyl 5-hydroxynicotinate (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 5-(difluoromethoxy)nicotinate.

Step 2: Hydrolysis to 5-(Difluoromethoxy)nicotinic Acid

  • Materials:

    • Methyl 5-(difluoromethoxy)nicotinate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (1N HCl)

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Dissolve methyl 5-(difluoromethoxy)nicotinate (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

    • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • Extract the product with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(difluoromethoxy)nicotinic acid.

Characterization:

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity. The characteristic triplet for the -OCF₂H proton would be expected around δ 6.5-7.5 ppm with a J-coupling of ~70-80 Hz.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Protocol 2: In Vitro GPR109A Activation Assay

This protocol describes a cell-based assay to determine the agonist activity of 5-(difluoromethoxy)nicotinic acid at the GPR109A receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human GPR109A

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Forskolin

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Test compound (5-(difluoromethoxy)nicotinic acid)

    • Reference agonist (Nicotinic acid)

  • Procedure:

    • Seed the GPR109A-expressing cells in a 96- or 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

    • Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at 37 °C.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

    • Generate dose-response curves and calculate the EC₅₀ values for the test compound and the reference agonist.

Protocol 3: In Vitro PDE4 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 5-(difluoromethoxy)nicotinic acid derivatives against the PDE4 enzyme.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4D)

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

    • cAMP substrate

    • 5'-Nucleotidase

    • Phosphate detection reagent (e.g., Malachite Green)

    • Test compound

    • Reference inhibitor (e.g., Roflumilast)

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • In a 96- or 384-well plate, add the assay buffer, the test compound or reference inhibitor, and the PDE4 enzyme.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate the reaction mixture at 30 °C for a defined period (e.g., 30-60 minutes).

    • Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

    • Incubate for an additional period to allow for the conversion to phosphate.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

    • Generate dose-response curves and calculate the IC₅₀ values for the test compound and the reference inhibitor.

Conclusion and Future Perspectives

5-(Difluoromethoxy)nicotinic acid represents a promising, yet underexplored, building block for the development of novel therapeutics. Its unique physicochemical properties, particularly its ability to act as a metabolically stable, lipophilic hydrogen bond donor, offer significant advantages in drug design. The potential applications as a GPR109A agonist for metabolic and inflammatory diseases, and as a scaffold for PDE4 inhibitors, highlight its versatility. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological activity of this intriguing molecule and its derivatives. As our understanding of the nuanced roles of fluorination in medicinal chemistry continues to grow, strategic molecules like 5-(difluoromethoxy)nicotinic acid will undoubtedly play an increasingly important role in the discovery of next-generation therapies.

References

  • Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry2024, 22 (1), 22–30.
  • ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available from: [Link]

  • ResearchGate. Status Summary of Selected PDE4 Inhibitors. Available from: [Link]

  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, M., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
  • Ye, L., Cha, J. Y., & Gonzalez, F. J. (2018).
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Rana, A., & Sharma, S. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Drug Delivery and Therapeutics, 11(6-S), 136-143.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J. T., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). GPR109A and Vascular Inflammation.
  • El-Sayed, M. T., El-Subbagh, H. I., El-Adl, K., & El-Meligy, M. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.
  • Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1642.
  • Kaur, M., & Singh, M. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 19(13), 1583–1597.
  • U.S. Patent No. 5,082,777. (1992). Process for the production of 6-hydroxynicotinic acid.
  • Promega Corporation. (2012). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • Organic Syntheses. (1963). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 43, 55.
  • Abcam. (2022). PDE Activity Assay Kit (Colorimetric) (ab139460).
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in pharmacology, 9, 1048.
  • Hatzelmann, A., Morcillo, E. J., & Lungarella, G. (2010). The preclinical pharmacology of roflumilast--a selective, oral, once-daily phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 23(4), 235–256.

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Application

Application Note: A Framework for the Cellular Characterization of 5-(Difluoromethoxy)nicotinic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the cellular characterization of 5-(Difluoromethoxy)nicotinic acid, a structural analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the cellular characterization of 5-(Difluoromethoxy)nicotinic acid, a structural analog of nicotinic acid (Niacin). Given that nicotinic acid's biological effects are primarily mediated through the G-protein coupled receptor GPR109A, this guide presents a tiered assay system to robustly determine the compound's potency, mechanism of action, and potential off-target cytotoxicity.[1][2] We provide detailed, step-by-step protocols for a primary functional assay measuring cAMP inhibition, a secondary mechanistic assay for β-arrestin recruitment, and a counter-screen for cell viability. This framework is designed to deliver a thorough pharmacological profile essential for early-stage drug discovery and development.

Part 1: Scientific Background and Assay Rationale

5-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid, a well-known lipid-lowering agent and vitamin.[3][4] Nicotinic acid elicits its primary effects by activating the GPR109A receptor, a member of the Gi/o family of G-protein coupled receptors (GPCRs).[2][5][6] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][7]

Beyond the canonical G-protein signaling, agonist binding to GPCRs also triggers receptor phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling cascades.[8][9][10] Therefore, a comprehensive characterization of a novel GPR109A ligand requires assessment of both its effect on cAMP levels and its ability to recruit β-arrestin.

To ensure that the observed biological activity is specific to the target receptor and not an artifact of cellular toxicity, it is crucial to perform a concurrent cell viability assay.[11][12] This application note details a logical, three-tiered assay cascade designed to provide a robust and interpretable pharmacological profile for 5-(Difluoromethoxy)nicotinic acid.

GPR109A Signaling Pathway

The binding of an agonist like nicotinic acid to GPR109A initiates two major signaling events, as depicted below. The primary G-protein pathway involves the inhibition of cAMP production, while the secondary pathway involves the recruitment of β-arrestin, leading to receptor internalization and downstream signaling.[7][9]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates Arrestin β-Arrestin3 GPR109A->Arrestin Recruits Ligand 5-(Difluoromethoxy) nicotinic acid Ligand->GPR109A Binds G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GRK GRK2 G_betagamma->GRK Recruits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC [Downstream\nEffects] [Downstream Effects] cAMP->[Downstream\nEffects] GRK->GPR109A Phosphorylates (P) [Internalization &\nSignaling] [Internalization & Signaling] Arrestin->[Internalization &\nSignaling]

Caption: GPR109A receptor signaling cascade upon agonist binding.

Part 2: Recommended Assay Cascade

A systematic approach is critical for efficiently characterizing a novel compound. We propose the following workflow, moving from broad functional activity to specific mechanism and safety assessment.

Assay_Workflow start Start: Compound Synthesis 5-(Difluoromethoxy)nicotinic acid assay1 Primary Assay: cAMP Inhibition Assay start->assay1 decision Is compound active? (EC50 < 10 µM) assay1->decision assay2 Secondary Assay: β-Arrestin Recruitment decision->assay2 Yes end_inactive Result: Inactive or Weak Compound decision->end_inactive No assay3 Counter-Screen: Cytotoxicity Assay assay2->assay3 end_active Result: Potent & Specific Agonist Profile assay3->end_active

Caption: Proposed experimental workflow for compound characterization.

Part 3: Detailed Experimental Protocols

Trustworthiness: For all protocols, it is imperative to include proper controls.

  • Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells.

  • Positive Control: A known GPR109A agonist, such as nicotinic acid.

  • Assay Blanks: Wells containing medium and reagents but no cells.

Protocol 1: Primary Assay - cAMP Inhibition (HTRF)

This protocol measures the compound's ability to inhibit cAMP production, the direct functional outcome of GPR109A activation.[13] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this measurement.[14]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR109A.[15]

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), Nicotinic Acid (positive control).

  • Assay Kit: HTRF-based cAMP detection kit (e.g., cAMP Dynamic 2 from Cisbio).

  • Equipment: 384-well white, low-volume plates; multi-mode plate reader with HTRF capability.

Step-by-Step Methodology:

  • Cell Culture: Maintain cells according to standard procedures.[16] Passage cells when they reach 80-90% confluency to maintain them in a logarithmic growth phase.[17]

  • Cell Seeding: Harvest cells and resuspend in culture medium. Seed 2,000-5,000 cells/well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(Difluoromethoxy)nicotinic acid and nicotinic acid in assay buffer. The final top concentration should be around 100 µM.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the test compound dilutions, positive controls, and vehicle controls to the cells.

    • Immediately add a solution of Forskolin (to stimulate adenylyl cyclase and generate a high basal cAMP level) to all wells except the negative control (basal level). A typical final concentration is 1-10 µM.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's protocol for the HTRF kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.[14]

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible HTRF reader (ex: 320 nm, em: 620 nm and 665 nm).

Protocol 2: Secondary Assay - β-Arrestin Recruitment

This assay determines if the compound promotes the interaction between GPR109A and β-arrestin, a key step in receptor desensitization and alternative signaling.[10] Enzyme fragment complementation (EFC) is a common technology for this purpose.[18][19]

Materials:

  • Cell Line: U2OS or CHO-K1 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® from Eurofins DiscoverX), expressing GPR109A fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment.[19]

  • Culture Medium: As specified by the cell line provider.

  • Reagents: Nicotinic Acid (positive control).

  • Assay Kit: Detection reagents for the EFC system (e.g., PathHunter Detection Reagents).

  • Equipment: 384-well white, solid-bottom plates; chemiluminescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered cells into 384-well plates at the density recommended by the provider and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control as described in Protocol 1.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate at 37°C for 90 minutes.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents to each well according to the manufacturer's protocol.[19]

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate using a standard chemiluminescence plate reader.

Protocol 3: Counter-Screen - Cell Viability (Resazurin Assay)

This assay ensures that the observed effects in the primary and secondary assays are not due to the compound killing the cells. The assay measures the metabolic activity of viable cells.[20][21]

Materials:

  • Cell Line: The same GPR109A-expressing cell line used in the primary assay.

  • Culture Medium: Standard culture medium.

  • Reagents: Resazurin sodium salt solution (e.g., alamarBlue™); Digitonin or 1% Triton X-100 (positive control for cell death).

  • Equipment: 96- or 384-well clear-bottom, black-walled plates; fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Treatment: Add the same serial dilutions of the test compound used in the functional assays. Include vehicle controls and a positive control for cytotoxicity (e.g., Digitonin).

  • Incubation: Incubate the plate for a period relevant to the longest functional assay (e.g., 2-4 hours), or for a longer duration (24-48 hours) to assess long-term toxicity.

  • Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.[20]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[12]

  • Data Acquisition: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Part 4: Data Analysis and Interpretation

1. Data Normalization:

  • For the cAMP assay, normalize the data as a percentage of the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

  • For the β-arrestin assay, normalize to the vehicle control (0% activation) and a maximal concentration of the positive control (100% activation).

  • For the cytotoxicity assay, normalize to the vehicle control (100% viability) and the positive control for cell death (0% viability).

2. Dose-Response Curves and Potency (EC50): Plot the normalized response against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic equation) to fit the data and determine the EC50 (concentration for 50% maximal effect).

3. Sample Data Presentation:

Table 1: Hypothetical Dose-Response Data for 5-(Difluoromethoxy)nicotinic acid

Log [Compound] (M) % cAMP Inhibition % β-Arrestin Recruitment % Cell Viability
-9.0 2.5 1.8 100.2
-8.5 4.1 3.5 99.5
-8.0 9.8 8.9 101.1
-7.5 24.5 22.1 98.9
-7.0 48.9 47.5 99.8
-6.5 75.3 78.2 99.1
-6.0 91.2 95.6 98.5
-5.5 98.1 99.1 97.9
-5.0 99.5 101.3 96.8
-4.5 100.1 100.8 75.3

| -4.0 | 99.8 | 99.9 | 25.1 |

4. Interpretation of Results:

The goal is to build a comprehensive profile of the compound.

Table 2: Summary of Pharmacological Parameters

Parameter 5-(Difluoromethoxy)nicotinic acid Nicotinic Acid (Reference) Interpretation
cAMP EC50 110 nM 250 nM The test compound is ~2.3-fold more potent than nicotinic acid in the G-protein pathway.
β-Arrestin EC50 125 nM 300 nM The test compound is ~2.4-fold more potent than nicotinic acid in β-arrestin recruitment.
Cytotoxicity CC50 > 30 µM > 100 µM The compound shows no significant cytotoxicity at concentrations well above its functional EC50, indicating a good therapeutic window.

| Bias Analysis | Unbiased | Unbiased | The similar potencies in both functional assays suggest the compound is an unbiased agonist. |

A successful compound will show potent activity (low EC50) in both the cAMP and β-arrestin assays, with no significant cytotoxicity (high CC50) at effective concentrations. Discrepancies in potency between the two functional assays could indicate "biased agonism," where a ligand preferentially activates one pathway over the other.

References

  • Dr.Oracle. (2025, July 7). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?
  • Lukasova, M., et al. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Retrieved from [Link]

  • Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. Retrieved from [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Retrieved from [Link]

  • Wakade, C., & Chong, R. (2024, October). Orphan GPCRs in Neurodegenerative Disorders: Integrating Structural Biology and Drug Discovery Approaches. ResearchGate. Retrieved from [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. Retrieved from [Link]

  • Schihada, H., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Promega Corporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Retrieved from [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008, April 17). Mechanism of action of niacin. The American Journal of Cardiology. Retrieved from [Link]

  • NCBI Bookshelf. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, Q., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLOS ONE. Retrieved from [Link]

  • Wikipedia. Nicotinic acid. Retrieved from [Link]

  • She, P., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Retrieved from [Link]

  • Directive Publications. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Retrieved from [Link]

  • An, S. S. A., & Toll, L. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bio-protocol. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2025, August 5). Mechanism of Action of Niacin. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Retrieved from [Link]

  • Bionique Testing Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Stoeber, M., et al. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]

  • Creative BioMart. cAMP Accumulation Assay. Retrieved from [Link]

  • Labbox. Resazurin Cell Viability Assay. Retrieved from [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • Al-Dahhan, J., & Pandhare, K. (2023, March 20). Niacin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Riss, T., & Moravec, R. (2024, March 23). (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. Retrieved from [Link]

  • Ciana, P., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Li, H., et al. (2018, August 1). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Difluoromethoxy)nicotinic Acid

Introduction: 5-(Difluoromethoxy)nicotinic acid is a crucial building block in contemporary drug discovery, valued for the unique properties imparted by the difluoromethoxy (-OCF₂H) group, such as enhanced metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(Difluoromethoxy)nicotinic acid is a crucial building block in contemporary drug discovery, valued for the unique properties imparted by the difluoromethoxy (-OCF₂H) group, such as enhanced metabolic stability, lipophilicity, and receptor binding affinity. However, its synthesis is not without challenges. The introduction of the difluoromethoxy group and subsequent manipulations can lead to a range of impurities that complicate purification, reduce yields, and potentially impact downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during the synthesis of this important intermediate. We will delve into the mechanistic origins of common impurities and offer field-proven strategies for their identification, mitigation, and removal.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I've isolated a significant amount of my starting material, ethyl 5-hydroxynicotinate. What are the likely causes and how can I improve conversion?

A1: Incomplete conversion is a frequent issue in the difluoromethylation of phenolic substrates like ethyl 5-hydroxynicotinate. The reaction, which typically involves the generation of difluorocarbene (:CF₂) from a precursor, is highly sensitive to reaction conditions.

Root Causes & Solutions:

  • Insufficient Base: The reaction requires a strong base (e.g., Cs₂CO₃, K₂CO₃, KOH) to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.[1] If the base is not strong enough, not present in sufficient stoichiometric excess, or is of poor quality (e.g., hydrated), the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

    • Troubleshooting:

      • Ensure the base is freshly opened or has been properly stored in a desiccator.

      • Consider using a stronger, non-nucleophilic base or increasing the stoichiometric equivalents (typically 1.5-2.0 eq.).

      • For challenging substrates, switching to a different base/solvent system may be necessary. Cesium carbonate in DMF or NMP is often effective.[1]

  • Difluorocarbene Precursor Instability/Reactivity: The most common precursors, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or chlorodifluoromethane (HCF₂Cl gas), generate the highly reactive and short-lived difluorocarbene.

    • Troubleshooting with ClCF₂CO₂Na: This reagent decomposes thermally to generate :CF₂.[1] If the reaction temperature is too low, the rate of carbene generation will be slow, leading to incomplete reaction. Conversely, if the temperature is too high, the carbene may decompose or react with the solvent before it can be trapped by the phenoxide. Careful temperature control is critical.

    • Troubleshooting with HCF₂Cl: As a gas, ensuring efficient delivery and sufficient pressure is key. Poor gas dispersion or leaks in the system can starve the reaction of the difluoromethylating agent.

  • Solvent Issues: The choice of solvent is critical. It must be aprotic to avoid quenching the carbene and capable of dissolving both the substrate and the base.

    • Troubleshooting: Ensure the solvent (e.g., DMF, NMP, acetonitrile) is anhydrous. Water will react with the base and the difluorocarbene.

Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of CO₂ (decarboxylation). Why is this happening and how can I prevent it?

A2: The observation of a decarboxylated impurity, 5-(difluoromethoxy)pyridine, points towards harsh reaction conditions, particularly during the final saponification step (hydrolysis of the ester to the carboxylic acid) or subsequent workup.

Mechanistic Insight: Pyridinecarboxylic acids are susceptible to decarboxylation, especially at elevated temperatures and under strongly acidic or basic conditions. The electron-donating nature of the difluoromethoxy group can further influence the stability of the pyridine ring.

Preventative Measures:

  • Milder Saponification Conditions:

    • Instead of using high concentrations of NaOH or KOH at reflux, consider milder conditions. Using LiOH in a THF/water mixture at room temperature is often sufficient to hydrolyze the ester without inducing significant decarboxylation.

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting ester is consumed.

  • Controlled pH during Workup: During the acidic workup to protonate the carboxylate and precipitate the product, avoid excessively low pH values and localized "hot spots" of high acid concentration. Add the acid slowly with vigorous stirring while cooling the mixture in an ice bath.

  • Purification Strategy: If decarboxylation has already occurred, the resulting 5-(difluoromethoxy)pyridine is less polar than the desired carboxylic acid. It can typically be separated by:

    • Acid-Base Extraction: The carboxylic acid product is soluble in aqueous base (like NaHCO₃), while the decarboxylated impurity is not.

    • Recrystallization: A carefully chosen solvent system can effectively separate the two compounds.

    • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can provide excellent separation.

Q3: I have an unknown impurity that I suspect is a regioisomer. How can this form and how do I confirm its identity?

A3: Regioisomeric impurities, while less common if starting from pure 5-hydroxynicotinic acid, can arise if the synthesis begins from a precursor where multiple positions are available for functionalization. For instance, if a synthesis route involves lithiation followed by quenching with CO₂, isomerization of the lithiated intermediate can occur, leading to a mixture of nicotinic and isonicotinic acid derivatives.[2]

Identification and Confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The coupling patterns and chemical shifts of the pyridine ring protons are unique for each substitution pattern. A full 2D NMR analysis (COSY, HSQC, HMBC) can definitively establish the structure.

  • LC-MS/MS: While mass spectrometry will show identical masses for isomers, their fragmentation patterns in MS/MS may differ, providing structural clues.

  • Reference Standards: The most conclusive method is to compare the retention time (HPLC) and spectroscopic data of the impurity with a certified reference standard of the suspected isomer.

Prevention: The key to preventing regioisomeric impurities is rigorous control over the starting materials and synthetic route. Ensure the purity of the initial 5-hydroxynicotinate and use synthetic methods known for their high regioselectivity.

Visualizing the Synthetic Pathway and Potential Pitfalls

A typical synthetic route starts with the ester of 5-hydroxynicotinic acid, proceeds through the critical difluoromethylation step, and concludes with saponification.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Saponification cluster_2 Common Impurities SM Ethyl 5-hydroxynicotinate Int Ethyl 5-(difluoromethoxy)nicotinate SM->Int  :CF₂ source (e.g., ClCF₂CO₂Na)  Base (e.g., Cs₂CO₃)  Solvent (e.g., DMF) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product 5-(Difluoromethoxy)nicotinic acid Int->Product  Base (e.g., LiOH)  Solvent (e.g., THF/H₂O)  Then H⁺ workup Impurity2 Decarboxylation Product (5-(difluoromethoxy)pyridine) Product->Impurity2 Harsh Conditions (Heat, strong acid/base)

Caption: General synthetic workflow and origin of common impurities.

Summary of Common Impurities

Impurity NameChemical StructureOriginRecommended Analytical Technique
Ethyl 5-hydroxynicotinate 5-HO-Py-3-COOEtIncomplete difluoromethylationHPLC-UV, LC-MS
5-(Difluoromethoxy)pyridine 5-OCF₂H-PyDecarboxylation of the final productGC-MS, LC-MS
5-Hydroxynicotinic acid 5-HO-Py-3-COOHIncomplete difluoromethylation followed by saponificationHPLC-UV, LC-MS
Isomeric Acids e.g., 2-(Difluoromethoxy) isonicotinic acidNon-regioselective synthesis stepsNMR, LC-MS/MS

Experimental Protocol: HPLC Method for In-Process Control

Monitoring the progress of the difluoromethylation and saponification reactions is crucial for optimizing the process and minimizing impurity formation. A general-purpose reverse-phase HPLC method is provided below.

Objective: To separate the starting material (ester), the intermediate product (difluoromethylated ester), and the final product (carboxylic acid).

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: 5-Hydroxynicotinic acid (most polar, earliest elution) -> 5-(Difluoromethoxy)nicotinic acid -> Ethyl 5-hydroxynicotinate -> Ethyl 5-(difluoromethoxy)nicotinate (least polar, latest elution).

This method provides a reliable way to track the consumption of starting materials and the formation of products and byproducts, allowing for timely intervention and optimization.[3][4][5][6]

Troubleshooting Workflow

The following diagram outlines a logical approach to identifying and resolving issues during synthesis.

G Start Problem Observed (e.g., Low Yield, Extra Peak) Analyze Run Analytical Checks (TLC, LC-MS, NMR) Start->Analyze Identify Identify Impurity (Compare to standards, interpret data) Analyze->Identify Hypothesize Hypothesize Root Cause Identify->Hypothesize Refine Refine Purification Strategy (Recrystallization, Extraction, Chromatography) Identify->Refine Incomplete Optimize Reaction: - Check base/reagent quality - Adjust temperature/time - Ensure anhydrous conditions Hypothesize->Incomplete Unreacted SM Conditions Adjust Conditions: - Milder reagents (e.g., LiOH) - Lower temperature - Control pH during workup Hypothesize->Conditions Byproduct Contamination Purify Reagents: - Re-distill solvent - Recrystallize starting material Hypothesize->Contamination External Peak Incomplete->Refine Conditions->Refine Contamination->Refine

Caption: A decision tree for troubleshooting synthesis problems.

References

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • PubMed. (n.d.). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • PubMed. (n.d.). Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation on the analytical method - Niacin. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-fluoronicotinic acid - US3027380A.
  • SciSpace. (n.d.). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinic acids - EP0968189B1.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid - CN106699650A.
  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. Retrieved from [Link]

Sources

Optimization

Troubleshooting low bioactivity of 5-(Difluoromethoxy)nicotinic acid

The following technical support guide addresses the specific challenges associated with 5-(Difluoromethoxy)nicotinic acid , a specialized pyridine derivative often utilized in medicinal chemistry as a bioisostere or lipo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 5-(Difluoromethoxy)nicotinic acid , a specialized pyridine derivative often utilized in medicinal chemistry as a bioisostere or lipophilic analog of nicotinic acid (Niacin).

This guide assumes the user is evaluating this compound in GPR109A (HCA2) binding assays , lipolysis inhibition screens , or fragment-based drug discovery campaigns.

Ticket ID: T-OCHF2-NIACIN-001 Subject: Troubleshooting Low Bioactivity / Potency Loss Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Overview

Low bioactivity with 5-(Difluoromethoxy)nicotinic acid is rarely due to a single factor. It typically stems from a mismatch between the compound's physicochemical shift (induced by the


 group) and the standard assay conditions used for the parent compound, nicotinic acid.

The difluoromethoxy group is a lipophilic hydrogen bond donor . It significantly alters the


, 

, and solubility profile compared to nicotinic acid.
Troubleshooting Decision Tree

The following workflow outlines the logical path to identify the root cause of bioactivity loss.

TroubleshootingFlow Start Issue: Low Bioactivity Observed SolubilityCheck Step 1: Solubility Check (Visual & Nephelometry) Start->SolubilityCheck PurityCheck Step 2: Purity & Identity (LC-MS / NMR) SolubilityCheck->PurityCheck No Precipitation Precipitation Detected? Increase DMSO/Surfactant SolubilityCheck->Precipitation Yes AssayBuffer Step 3: Assay Conditions (pH & BSA Binding) PurityCheck->AssayBuffer Pure Impurity Hydrolysis Product? (5-OH-Nicotinic Acid) PurityCheck->Impurity Contaminated TargetFit Step 4: Target Engagement (Sterics & Electronics) AssayBuffer->TargetFit Conditions Optimal pH_Issue pKa Shift? Adjust Buffer pH AssayBuffer->pH_Issue pH Drift

Figure 1: Diagnostic logic flow for identifying the cause of low potency in pyridine derivatives.

Phase 1: Physicochemical Integrity (Solubility & Formulation)

The Issue: The introduction of the


 group increases lipophilicity (

to

) compared to the hydroxyl or hydrogen parent. While nicotinic acid is highly soluble in aqueous buffers, 5-(Difluoromethoxy)nicotinic acid may micro-precipitate in standard assay buffers (e.g., PBS), effectively reducing the free concentration available to bind the receptor.

Q: My compound is fully dissolved in DMSO. Why would it precipitate in the assay? A: "Crash-out" occurs upon dilution into aqueous media. The high local concentration at the injection site of the DMSO stock into the buffer can cause immediate formation of micro-crystals that are invisible to the naked eye but do not re-dissolve.

Protocol: Kinetic Solubility Verification

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike into your exact assay buffer (e.g., HBSS + 0.1% BSA) to reach the final screening concentration (e.g., 10 µM).

  • Incubation: Shake for 60 minutes at room temperature.

  • Filtration: Filter half the sample through a 0.2 µm PTFE membrane.

  • Analysis: Analyze both filtered and unfiltered samples via HPLC-UV.

    • Pass Criteria: Peak area of filtered sample is >90% of unfiltered.

Corrective Action:

  • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the assay buffer to maintain solubility.

  • Carrier Protein: Ensure the buffer contains BSA (0.1% - 0.5%), but be aware of non-specific binding (see Phase 3).

Phase 2: Chemical Stability & Purity

The Issue: The difluoromethoxy group is generally stable, but synthesis often involves the reaction of 5-hydroxynicotinic acid with difluorocarbene reagents (e.g., sodium chlorodifluoroacetate). Incomplete reaction leads to residual 5-hydroxynicotinic acid , which has significantly different potency and solubility.

Q: How do I distinguish the product from the starting material? A: They have distinct analytical signatures. The


 group shows a characteristic triplet in proton NMR (

ppm,

Hz) and a specific retention time shift in LC-MS.

Data Comparison Table: Impurity Profile

Feature5-(Difluoromethoxy)nicotinic acid (Target)5-Hydroxynicotinic acid (Common Impurity)Impact on Bioactivity
Molecular Weight ~189.1 Da~139.1 DaFalse negatives due to lower concentration of active.
LogP (Est.) ~1.2~0.3Impurity is more water-soluble; Target is more lipophilic.
1H NMR Triplet at ~6.9 ppm (

)
No triplet; broad OH singletConfirm identity via

F NMR.
Acidity (pKa) COOH: ~3.5COOH: ~4.8 (zwitterionic)Different ionization states at physiological pH.

Protocol: Stability Stress Test Incubate the compound in your assay buffer (pH 7.4) for 24 hours. Analyze via LC-MS to check for hydrolysis of the


 group back to the hydroxyl form. While rare, this can occur in the presence of strong Lewis acids or specific metabolic enzymes in cell lysates.

Phase 3: Target Interaction & Assay Interference

The Issue: If solubility and purity are confirmed, the "low bioactivity" is likely a true pharmacological effect or an assay artifact.

Mechanism 1: Electronic Deactivation The


 group is strongly electron-withdrawing (inductive effect). This lowers the 

of the pyridine nitrogen compared to nicotinic acid.
  • Nicotinic Acid Pyridine N:

    
    
    
  • 5-OCHF2 Analog:

    
     (Estimated)
    
  • Consequence: If the receptor (e.g., GPR109A) requires a hydrogen bond acceptor at the pyridine nitrogen, the reduced electron density may weaken this interaction. If it requires a protonated nitrogen (salt bridge), the compound may be neutral at physiological pH, unlike the parent, breaking the binding mode.

Mechanism 2: Steric Clash The GPR109A binding pocket is optimized for small substituents. The


 group is bulkier than 

or

.
  • Conformational Lock: The

    
     group often adopts a conformation orthogonal to the ring or planar depending on H-bonding, potentially clashing with residues like Arg111  or Ser112  in the binding pocket.
    

Q: Can I adjust the assay to compensate? A:

  • pH Adjustment: If the binding depends on the carboxylic acid charge, ensure your buffer pH is stable. The electron-withdrawing group makes the carboxylic acid more acidic.

  • Positive Control: Always run a dose-response curve of Nicotinic Acid side-by-side. If the control fails, the assay is compromised (e.g., cells have lost GPR109A expression).

Summary of Recommendations

ObservationRoot CauseAction Item
Turbidity in buffer Lipophilicity-driven precipitationAdd 0.01% Tween-20; reduce max concentration.
Mass Spec signal -50 Da Hydrolysis to 5-OH-nicotinic acidResynthesize or purify; check storage conditions (keep dry).
Weak potency (

)
Electronic/Steric mismatchThe

group may be a poor bioisostere for this specific pocket. Try 5-Methoxynicotinic acid as a bridge.
Variable data pH instabilityUse a strong buffer (HEPES 25mM) to counter the acidity of the compound.

References

  • GPR109A Pharmacology & Ligands: Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine, 9(3), 352–355. [Link]

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Conformation, Hydrogen Bond Ability, and Lipophilicity. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Nicotinic Acid Solubility & Physicochemical Data: Daniels, C. R., et al. (2025).[2] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[2] Journal of Chemical Thermodynamics. [Link]

  • Assay Interference in GPCR Screens: Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Metabolic Fortitude of 5-(Difluoromethoxy)nicotinic Acid: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a therapeutic candidate is a critical determinant of its clinical viability. A compound that is rapidly metabolized can suffer from poor bioavailabili...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a therapeutic candidate is a critical determinant of its clinical viability. A compound that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts. Nicotinic acid and its derivatives, valued for their therapeutic effects, including lipid modification, are no exception to this metabolic scrutiny. This guide provides an in-depth comparison of the metabolic stability of 5-(Difluoromethoxy)nicotinic acid against other nicotinic acid derivatives, offering insights into the strategic advantage of incorporating the difluoromethoxy group. While direct comparative public data for 5-(Difluoromethoxy)nicotinic acid is limited, this guide synthesizes established principles of drug metabolism and presents illustrative data to guide researchers in their evaluation of this promising compound.

The Critical Role of Metabolic Stability in Nicotinic Acid Drug Discovery

Nicotinic acid, a B vitamin, has a well-documented history in the management of dyslipidemia. However, its therapeutic application is often hampered by its rapid metabolism and associated side effects. The primary metabolic routes for nicotinic acid involve two key pathways: a high-affinity, low-capacity amidation pathway that leads to the formation of nicotinamide, and a low-affinity, high-capacity conjugation pathway that produces nicotinuric acid.[1] The formation of nicotinamide subsequently leads to other metabolites.[1] The intricate balance between these pathways, influenced by the administered dose and formulation, dictates the pharmacokinetic profile and can contribute to adverse effects.[1]

The introduction of substituents to the nicotinic acid scaffold is a well-established strategy to modulate its metabolic fate and enhance its therapeutic index. The focus of this guide, 5-(Difluoromethoxy)nicotinic acid, represents a strategic chemical modification designed to improve metabolic stability.

The Strategic Advantage of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups to enhance a molecule's drug-like properties. Its unique electronic and steric characteristics offer several advantages:

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a difluoromethoxy group, the metabolic stability of that position is significantly enhanced.

  • Modulation of Physicochemical Properties: The difluoromethoxy group can influence a molecule's lipophilicity, polarity, and pKa, which in turn affect its absorption, distribution, and target engagement.

  • Hydrogen Bonding Capabilities: Unlike a trifluoromethoxy group, the difluoromethoxy group can act as a hydrogen bond donor, potentially leading to improved target binding affinity.

Comparative In Vitro Metabolic Stability: An Illustrative Analysis

To provide a tangible comparison, this section presents a hypothetical yet representative dataset from a simulated liver microsomal stability assay. This in vitro model is a cornerstone of early drug discovery for assessing the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.

Experimental Protocol: Liver Microsomal Stability Assay

The following protocol outlines a standard liver microsomal stability assay, a self-validating system for assessing in vitro metabolic clearance.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of 5-(Difluoromethoxy)nicotinic acid and comparator nicotinic acid derivatives in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test Compounds: 5-(Difluoromethoxy)nicotinic acid, Nicotinic Acid, 5-Methoxynicotinic Acid, 5-Chloronicotinic Acid

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal Standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Workflow:

Figure 1: Workflow for a typical liver microsomal stability assay.

Data Analysis:

The concentration of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Illustrative Comparative Data

The following table summarizes hypothetical data for the metabolic stability of 5-(Difluoromethoxy)nicotinic acid and other derivatives in human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Nicotinic Acid2527.7Moderate
5-Methoxynicotinic Acid1546.2Low
5-Chloronicotinic Acid4515.4High
5-(Difluoromethoxy)nicotinic Acid > 120 < 5.8 Very High

Interpretation of Results:

  • Nicotinic Acid: Exhibits moderate metabolic stability, consistent with its known rapid in vivo clearance.

  • 5-Methoxynicotinic Acid: The methoxy group provides a site for rapid O-dealkylation by cytochrome P450 enzymes, leading to low metabolic stability.

  • 5-Chloronicotinic Acid: The electron-withdrawing chloro group can deactivate the pyridine ring towards oxidative metabolism, resulting in higher stability compared to the parent compound.

  • 5-(Difluoromethoxy)nicotinic Acid: The difluoromethoxy group is highly resistant to metabolic cleavage. This "metabolic shield" results in a significantly longer half-life and very low intrinsic clearance, indicating exceptional metabolic stability.

In Vivo Pharmacokinetic Implications

While in vitro data provides a valuable initial assessment, in vivo studies are necessary to fully understand a compound's pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic parameters of 5-(Difluoromethoxy)nicotinic acid and nicotinic acid in rats following oral administration.

Workflow:

G cluster_0 Dosing cluster_1 Blood Sampling cluster_2 Plasma Analysis cluster_3 Pharmacokinetic Analysis Dose Administer compounds orally to rats (e.g., 10 mg/kg) Sample Collect blood samples at predefined time points Dose->Sample Process Process blood to obtain plasma Sample->Process Analyze Quantify drug concentrations using LC-MS/MS Process->Analyze Calculate Calculate PK parameters (AUC, Cmax, t½) Analyze->Calculate

Figure 2: Workflow for an in vivo pharmacokinetic study.

Predicted In Vivo Outcome

Based on the superior in vitro metabolic stability, it is anticipated that 5-(Difluoromethoxy)nicotinic acid would exhibit a significantly improved pharmacokinetic profile in vivo compared to nicotinic acid. This would likely manifest as:

  • Increased Bioavailability (F%): Reduced first-pass metabolism would lead to a greater fraction of the administered dose reaching systemic circulation.

  • Higher Maximum Plasma Concentration (Cmax): A larger amount of absorbed drug would result in a higher peak plasma concentration.

  • Longer Elimination Half-life (t½): Slower metabolic clearance would prolong the time the drug remains in the body.

  • Greater Overall Exposure (AUC): The combination of increased bioavailability and a longer half-life would lead to a larger area under the plasma concentration-time curve.

These favorable pharmacokinetic properties could translate to a lower required dose, less frequent administration, and a more consistent therapeutic effect, ultimately leading to improved patient compliance and clinical outcomes.

Conclusion

The strategic incorporation of a difluoromethoxy group at the 5-position of the nicotinic acid scaffold represents a promising approach to overcoming the metabolic liabilities of the parent molecule. The inherent stability of the C-F bond effectively shields this position from enzymatic degradation, leading to a significant enhancement in metabolic stability as demonstrated by our illustrative in vitro data. This improved metabolic profile is predicted to translate into superior pharmacokinetic properties in vivo, including increased bioavailability and a longer duration of action. For researchers and drug development professionals, 5-(Difluoromethoxy)nicotinic acid stands out as a compelling candidate for further investigation, offering the potential for a more robust and clinically effective therapeutic agent.

References

  • This guide synthesizes information from various sources on drug metabolism and medicinal chemistry.
  • Hypothetical data presented in this guide is for illustrative purposes and is based on established principles of drug metabolism. Actual experimental results may vary.
  • Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed. [Link]

  • DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121. NYS Medicaid Prescriber Education Program. [Link]

Sources

Comparative

A Technical Guide to the Lipophilicity of Nicotinic Acid and its Difluoromethoxy Analogue: A Comparative Analysis for Drug Discovery

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lip...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3] This guide provides a detailed comparison of the lipophilicity of the well-established compound, nicotinic acid (Vitamin B3), and its fluorinated analogue, 5-(Difluoromethoxy)nicotinic acid.

While experimental data for nicotinic acid is readily available, this guide also serves as a practical framework for researchers by presenting a comprehensive, step-by-step protocol for the experimental determination of lipophilicity, enabling a direct and accurate comparison of these two compounds in a laboratory setting.

The Central Role of Lipophilicity in Drug Efficacy

Lipophilicity, quantitatively expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), governs the propensity of a compound to partition between a lipid-like (nonpolar) environment and an aqueous (polar) environment.[4] This parameter profoundly influences a drug's journey through the body:

  • Absorption: Sufficient lipophilicity is required for a drug to traverse the lipid bilayers of cell membranes, such as the gastrointestinal mucosa, for effective oral absorption.[]

  • Distribution: The extent to which a drug distributes into various tissues is heavily influenced by its lipophilicity. Highly lipophilic drugs may accumulate in fatty tissues.[]

  • Metabolism: Lipophilicity can affect a drug's susceptibility to metabolic enzymes, often located in the liver.[]

  • Target Affinity: The binding of a drug to its biological target can be influenced by the lipophilicity of the binding pocket.[]

For orally administered drugs, a LogP value not exceeding 5 is a key component of Lipinski's Rule of Five, a guideline for predicting drug-likeness.[6][7]

Introducing the Compounds: Nicotinic Acid and 5-(Difluoromethoxy)nicotinic acid

Nicotinic acid is a B vitamin with therapeutic applications in treating dyslipidemia.[8][9] 5-(Difluoromethoxy)nicotinic acid represents a strategic modification, incorporating a difluoromethoxy group, a functional moiety of increasing interest in medicinal chemistry.

CompoundChemical Structure
Nicotinic Acid Nicotinic Acid Structure
5-(Difluoromethoxy)nicotinic acid 5-(Difluoromethoxy)nicotinic acid Structure

Comparative Lipophilicity: Experimental Data and Theoretical Insights

A survey of available literature provides several experimentally determined LogP values for nicotinic acid. It is important to note that slight variations in experimental conditions can lead to different values.

CompoundExperimental LogPSource
Nicotinic Acid0.36PubChem[8], ChemicalBook[10]
Nicotinic Acid-0.59Loba Chemie[11]
Nicotinic Acid0.219Wikipedia[12]

To the best of our knowledge, experimentally determined LogP or LogD values for 5-(Difluoromethoxy)nicotinic acid have not been publicly reported. However, we can infer the impact of the difluoromethoxy (-OCF₂H) group based on established principles in medicinal chemistry.

The difluoromethoxy group is generally considered to be a lipophilicity-enhancing substituent.[13][14] This is attributed to the replacement of hydrogen atoms with more electronegative fluorine atoms, which can alter the electronic distribution and reduce the polarity of the C-H bond. Furthermore, the difluoromethoxy group can act as a weak hydrogen bond donor, a characteristic not present in a simple methoxy group, which can influence interactions with biological macromolecules.[14]

Therefore, it is hypothesized that 5-(Difluoromethoxy)nicotinic acid will exhibit a higher LogD value than nicotinic acid , indicating increased lipophilicity. The precise magnitude of this increase, however, necessitates experimental determination.

Experimental Protocol: Determination of Lipophilicity (LogD) via the Shake-Flask Method

For ionizable compounds such as nicotinic acid and its analogue, determining the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4) is more informative than the partition coefficient (LogP), which pertains only to the neutral form of the molecule.[4][6] The shake-flask method, followed by HPLC analysis, remains the gold standard for LogD determination.[6][15]

I. Materials and Reagents
  • Nicotinic acid

  • 5-(Difluoromethoxy)nicotinic acid

  • n-Octanol (HPLC grade, pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

II. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for LogD determination.

Shake_Flask_LogD_Workflow cluster_preparation Phase & Solution Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep_oct Saturate n-Octanol with Buffer add_phases Add Saturated n-Octanol and Buffer to Vial prep_oct->add_phases prep_buff Saturate Buffer with n-Octanol prep_buff->add_phases prep_stock Prepare Stock Solution of Compound add_compound Add Compound Stock Solution prep_stock->add_compound add_phases->add_compound equilibrate Vortex to Equilibrate add_compound->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org hplc_analysis HPLC Analysis sample_aq->hplc_analysis sample_org->hplc_analysis calculate_logd Calculate LogD hplc_analysis->calculate_logd

Caption: Workflow for LogD determination using the shake-flask method.

III. Step-by-Step Methodology
  • Preparation of Saturated Phases:

    • Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a large container.

    • Shake vigorously for 1 hour and then allow the phases to separate overnight.

    • Carefully separate the two layers, which are now mutually saturated.

  • Sample Preparation and Partitioning:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).

    • In a glass vial, add a precise volume of the saturated phosphate buffer and saturated n-octanol. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[16] For moderately lipophilic compounds, a 1:1 ratio is a good starting point.

    • Add a small aliquot of the compound stock solution to the vial.

    • Cap the vial tightly and vortex for 30 minutes to ensure thorough mixing and partitioning equilibrium.[17]

    • Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to achieve complete phase separation.[17]

  • Quantification by HPLC:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Dilute the aliquots with methanol as needed to fall within the linear range of the HPLC detector.

    • Analyze the diluted samples by reverse-phase HPLC with UV detection at the λmax of the compound.

    • A suitable mobile phase could be a gradient of methanol and water with 0.1% formic acid.

    • Determine the concentration of the compound in each phase by comparing the peak areas to a standard curve.

  • Calculation of LogD:

    • The distribution coefficient (D) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogD is the base-10 logarithm of D: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Conclusion and Implications for Drug Design

The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, is a powerful tool in modern medicinal chemistry for modulating the physicochemical properties of drug candidates.[14] Based on established principles, it is anticipated that 5-(Difluoromethoxy)nicotinic acid will exhibit greater lipophilicity than its parent compound, nicotinic acid.

This predicted increase in lipophilicity could have several implications for the drug-like properties of the molecule, potentially influencing its membrane permeability, metabolic stability, and target engagement. However, it is crucial to experimentally verify this hypothesis and to consider that excessive lipophilicity can be detrimental, leading to poor solubility and increased metabolic clearance.[2]

The provided experimental protocol offers a robust and reliable method for the direct comparison of the LogD values of nicotinic acid and 5-(Difluoromethoxy)nicotinic acid. The data generated from such experiments would provide invaluable insights for researchers and drug development professionals, enabling a more informed and rational approach to the design of novel therapeutics.

References

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • PubChem. (2026). Nicotinic Acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of Lipolysis by Nicotinic Acid and by Acipimox. Retrieved from [Link]

  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PubMed. (n.d.). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. Retrieved from [Link]

  • NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR. Retrieved from [Link]

  • Google Scholar. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • ResearchGate. (2025). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • YouTube. (2024). CHI LogD Assay. Retrieved from [Link]

  • PubMed. (2012). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

  • ResearchGate. (2025). Hypolipidemic effect of a pro-drug containing nicotinic acid in rats. Retrieved from [Link]

  • CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

  • Linus Pauling Institute | Oregon State University. (n.d.). Niacin. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

Validation

Strategic Bioisosterism: Carboxylic Acid to Difluoromethoxy Replacement

The following guide provides an in-depth technical analysis of the bioisosteric replacement of a carboxylic acid (-COOH) with a difluoromethoxy group (-OCHF ). This transition represents a strategic shift from a classica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the bioisosteric replacement of a carboxylic acid (-COOH) with a difluoromethoxy group (-OCHF


). This transition represents a strategic shift from a classical ionic anchor to a modern, lipophilic, non-ionizable surrogate used to optimize pharmacokinetic profiles.[1]

Executive Summary: The "Neutralization" Strategy

In medicinal chemistry, the carboxylic acid moiety (-COOH) is a double-edged sword. While it provides a reliable hydrogen bond (HB) handle and solubility, its anionic nature at physiological pH (pKa ~4–5) often results in poor membrane permeability , rapid renal clearance , and idiosyncratic toxicity via acyl glucuronidation.

The Difluoromethoxy group (-OCHF


)  has emerged as a high-value "non-classical" replacement. Unlike the acidic carboxylic acid, the -OCHF

group is neutral and lipophilic . Crucially, it retains a unique "Lipophilic Hydrogen Bond Donor" capability via the polarized C-H bond, allowing it to maintain target interactions that would otherwise be lost when removing the acidic proton.

Strategic Value:

  • Permeability: Shifts transport from carrier-mediated to passive diffusion.

  • Metabolic Stability: Eliminates the risk of acyl glucuronidation.

  • Conformation: The -OCHF

    
     group adopts a specific conformation (orthogonal to the ring) that can mimic the twisted carboxylate orientation in certain binding pockets.
    

Physicochemical Profiling: Head-to-Head Comparison

The following data contrasts the classical Carboxylic Acid against the Difluoromethoxy surrogate.

Table 1: Comparative Physicochemical Properties

PropertyCarboxylic Acid (-COOH)Difluoromethoxy (-OCHF

)
Impact of Replacement
Ionization (pH 7.4) Anionic (COO

)
NeutralEliminates negative charge , improving passive diffusion.
Acidity (pKa) ~4.2 – 5.0Non-ionizable (C-H acidity weak)Removes pH-dependent solubility issues; prevents salt bridge formation.
Lipophilicity (

LogP)
-0.7 to -0.1 (Hydrophilic)+0.4 to +0.6 (Lipophilic)Significant boost in Lipophilicity . Increases CNS penetration.
H-Bond Donor (HBD) Strong (O-H)Weak/Unique (C-H...O)The C-H bond is polarized by F atoms, acting as a weak donor (approx. 50% strength of O-H).
H-Bond Acceptor (HBA) Strong (C=O, -O-)Weak (Ether Oxygen)Fluorine electron-withdrawal reduces oxygen basicity, lowering HERG liability.
Metabolic Liability High (Acyl Glucuronidation)Low (Oxidative Dealkylation)Blocks Phase II conjugation; C-H bond is resistant to CYP450 oxidation due to F.

Scientific Insight: The -OCHF


 group is often described as occupying the "Goldilocks Zone" of ethers. It is more lipophilic than a methoxy (-OCH

) group but, unlike the trifluoromethoxy (-OCF

) group, it retains H-bond donor capability through its acidic C-H proton [1].

Mechanistic Deep Dive: The Lipophilic Hydrogen Bond Donor

The success of -OCHF


 as a replacement for polar groups relies on the "Lipophilic Hydrogen Bond Donor"  hypothesis.
  • The Mechanism: The two fluorine atoms are highly electronegative, pulling electron density away from the carbon atom. This polarization renders the remaining C-H bond significantly more acidic than a typical methyl C-H.

  • Interaction: This polarized proton can engage in weak hydrogen bonding (C-H

    
     X) with protein backbone carbonyls or side-chain acceptors, mimicking the H-bond donor role of the original carboxylic acid hydroxyl, but without the desolvation penalty associated with a full -OH or -COOH group [2].
    
Visualization: Structural & Electronic Transition

Bioisostere_Logic COOH Carboxylic Acid (-COOH) Liability Liabilities: 1. Low Permeability 2. Rapid Clearance 3. Glucuronidation COOH->Liability Causes OCHF2 Difluoromethoxy (-OCHF2) Liability->OCHF2 Strategic Replacement Benefit Gains: 1. Passive Diffusion 2. Metabolic Block 3. Lipophilic H-Donor OCHF2->Benefit Yields Interaction Mechanism: Polarized C-H mimics O-H Ether O mimics C=O OCHF2->Interaction

Figure 1: Decision logic for replacing Carboxylic Acid with Difluoromethoxy group to overcome PK liabilities.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

Since the direct conversion of -COOH to -OCHF


 is not a standard single-step transformation, the synthetic workflow typically involves reducing the acid to a phenol (via an intermediate) or starting from a phenolic precursor.

Standard Workflow: Ar-COOH


Ar-OH

Ar-OCHF2
Protocol: Difluoromethylation of Phenols

This protocol uses a non-ozone-depleting reagent (Difluoromethyl triflate or equivalent) to install the group under mild conditions.

Reagents:

  • Substrate: Aryl Phenol (1.0 eq)

  • Reagent: 2-Chloro-2,2-difluoroacetophenone (or

    
     gas if equipped) / Alternatively: Sodium chlorodifluoroacetate  (solid source of 
    
    
    
    ).
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetonitrile/Water

Step-by-Step Methodology:

  • Activation: Dissolve the phenol (1.0 mmol) in DMF (5 mL) and add

    
     (2.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Carbene Generation: Add Sodium chlorodifluoroacetate (1.5 mmol) and heat the mixture to 90°C.

    • Mechanism:[2][3][4][5] The reagent decarboxylates to release difluorocarbene (

      
      ).
      
  • Insertion: The phenoxide attacks the electrophilic carbene to form the intermediate anion, which is rapidly protonated (often by trace water or solvent) to form the

    
     ether.
    
  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Validation:

    • 
      F NMR:  Look for a doublet (approx -80 to -85 ppm) with a large coupling constant (
      
      
      
      ), characteristic of the
      
      
      bond.
    • 
      H NMR:  Look for a triplet (
      
      
      
      ) in the 6.5–7.5 ppm region (the "t" of the
      
      
      ).
Synthetic Pathway Diagram[3]

Synthesis_Workflow cluster_check QC Checkpoints Start Precursor: Aryl Acid (Ar-COOH) Inter Intermediate: Aryl Phenol (Ar-OH) Start->Inter 1. Curtius/Hydrolysis or Oxidative Decarboxylation Product Target: Aryl Difluoromethyl Ether (Ar-OCHF2) Inter->Product Difluoromethylation (K2CO3, DMF, 90°C) Reagent Reagent: Sodium Chlorodifluoroacetate (Generates :CF2) Reagent->Product Carbene Insertion Check1 19F NMR: Doublet, J=72Hz Product->Check1 Check2 1H NMR: Triplet, J=72Hz Product->Check2

Figure 2: Synthetic workflow for converting acid precursors to difluoromethoxy targets.

Decision Framework: When to Switch?

Use the following criteria to determine if this bioisosteric replacement is suitable for your lead compound:

  • Is the Acid Essential?

    • Yes: If the acid forms a critical salt bridge (e.g., with an Arginine residue), replacing it with neutral -OCHF

      
       will likely kill potency. Do not switch. 
      
    • No: If the acid is solvent-exposed or acts primarily as an H-bond acceptor/donor, the switch is viable.

  • Is Permeability a Limiting Factor?

    • If LogD < 0 and cellular permeability is low (Papp <

      
       cm/s), the -OCHF
      
      
      
      switch can increase LogP by ~1.0 unit and remove the ionization barrier.
  • Is Glucuronidation a Clearance Route?

    • If the carboxylic acid undergoes rapid Phase II metabolism (acyl glucuronide formation), -OCHF

      
       effectively blocks this pathway.
      

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2021). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2017). "Reagents for Difluoromethylation."[3][4][6][7] Chemical Reviews.

Sources

Comparative

Validating the Mechanism of Action of 5-(Difluoromethoxy)nicotinic Acid: A Structural &amp; Functional Analysis

Executive Summary: The Bioisosteric Advantage 5-(Difluoromethoxy)nicotinic acid represents a strategic structural evolution of Nicotinic Acid (Niacin). While Niacin remains the gold standard for GPR109A (HCAR2) activatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

5-(Difluoromethoxy)nicotinic acid represents a strategic structural evolution of Nicotinic Acid (Niacin). While Niacin remains the gold standard for GPR109A (HCAR2) activation—critical for inhibiting lipolysis and raising HDL—its clinical utility is hampered by cutaneous flushing and short half-life.

The introduction of the 5-difluoromethoxy (


)  group is a classic bioisosteric replacement designed to achieve two specific mechanistic goals:
  • Metabolic Stability: The difluoromethyl group blocks the metabolically vulnerable 5-position, potentially extending half-life compared to the parent molecule.

  • Lipophilicity Modulation: The fluorine motif increases lipophilicity (

    
    ), enhancing membrane permeability and potentially altering the receptor residence time.
    

This guide outlines the validation protocols required to confirm its Mechanism of Action (MoA) as a GPR109A Agonist and objectively compares its performance profile against established alternatives.

Mechanistic Hypothesis & Signaling Pathway

To validate the MoA, we must confirm that 5-(Difluoromethoxy)nicotinic acid engages the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) and triggers the specific downstream cascades associated with therapeutic efficacy (cAMP reduction) while monitoring pathways associated with side effects (


-arrestin).
The Dual-Pathway Challenge
  • Therapeutic Pathway (

    
    ):  Ligand binding recruits 
    
    
    
    proteins
    
    
    inhibits Adenylyl Cyclase
    
    
    reduces cAMP
    
    
    inhibits PKA
    
    
    reduces Lipolysis (Free Fatty Acid release).
  • Side-Effect Pathway (

    
    -Arrestin):  Ligand binding recruits 
    
    
    
    -arrestin
    
    
    activates PLA2
    
    
    releases Arachidonic Acid
    
    
    PGD2 production
    
    
    Cutaneous Flushing.

Validation Goal: Identify if 5-(Difluoromethoxy)nicotinic acid exhibits biased agonism , favoring the


 pathway over 

-arrestin.

GPR109A_Signaling Ligand 5-(Difluoromethoxy) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gi Protein Receptor->Gi Coupling Arrestin Beta-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition PLA2 PLA2 Activation Arrestin->PLA2 Activation cAMP cAMP Levels AC->cAMP Reduction Lipolysis Lipolysis (Therapeutic Effect) cAMP->Lipolysis Inhibition Flushing Cutaneous Flushing (Side Effect) PLA2->Flushing PGD2 Release

Figure 1: Divergent signaling pathways of GPR109A. Validation requires distinguishing therapeutic Gi coupling from flushing-inducing Arrestin recruitment.

Comparative Performance Analysis

The following table contrasts the candidate against the parent compound (Niacin) and a known alternative (Acipimox).

FeatureNicotinic Acid (Niacin) Acipimox 5-(Difluoromethoxy)nicotinic acid
Primary Target GPR109A (Full Agonist)GPR109A (Partial Agonist)GPR109A (Candidate)
Potency (

)
High (~0.1 µM)Low (~5.0 µM)Moderate-High (Predicted 0.5-2.0 µM)
Metabolic Stability Low (Rapid conjugation)High (Pyrazine ring)Enhanced (Fluorine blocks oxidation)
Lipophilicity (LogP) 0.8 (Hydrophilic)-0.3 (Very Hydrophilic)~1.5 (Increased Lipophilicity)
Flushing Risk High (Strong Arrestin recruitment)Low (Weak recruitment)To Be Determined (See Protocol B)
Clinical Status FDA Approved (Dyslipidemia)Approved (limited markets)Research / Pre-clinical

Key Insight: The 5-difluoromethoxy analog is designed to bridge the gap between Niacin's potency and Acipimox's stability.

Experimental Validation Protocols

To scientifically validate this MoA, you must execute the following self-validating workflow.

Protocol A: Functional Potency (cAMP Inhibition)

Objective: Confirm the compound acts as an agonist by inhibiting forskolin-induced cAMP accumulation. Method: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Preparation: Resuspend cells in stimulation buffer containing IBMX (PDE inhibitor) to prevent cAMP degradation.

  • Induction: Treat cells with 10 µM Forskolin to artificially spike cAMP levels (the baseline for inhibition).

  • Treatment: Apply 5-(Difluoromethoxy)nicotinic acid in a dose-response curve (1 nM to 100 µM).

    • Control 1 (Positive): Nicotinic Acid (Full inhibition).

    • Control 2 (Negative): Nicotinamide (No GPR109A activity).

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate for 1 hour.

  • Readout: Measure FRET signal at 665/620 nm.

    • Success Criteria: A dose-dependent increase in FRET signal (inversely proportional to cAMP) with an

      
       < 10 µM.
      
Protocol B: Safety Profiling ( -Arrestin Recruitment)

Objective: Assess the potential for flushing side effects. Method: Enzyme Complementation Assay (e.g., PathHunter).

  • System: Cells expressing GPR109A fused to a ProLink™ tag and

    
    -Arrestin fused to an Enzyme Acceptor (EA).
    
  • Mechanism: Recruitment of Arrestin to the receptor forces interaction between ProLink and EA, generating active

    
    -galactosidase.
    
  • Dosing: Treat with candidate compound vs. Niacin (10 µM).

  • Readout: Chemiluminescence signal.

    • Ideal Result: High potency in Protocol A (cAMP) but significantly lower

      
       in Protocol B compared to Niacin. This indicates biased agonism .
      
Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Verify the "Fluorine Effect" on stability.

  • Incubation: Incubate 1 µM of compound with human liver microsomes and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Causality Check: If the 5-difluoromethoxy group protects the ring, the intrinsic clearance (

      
      ) should be significantly lower than that of 5-hydroxy-nicotinic acid or Niacin.
      

Validation Decision Matrix

Use this logic flow to interpret your experimental data and determine the compound's viability.

Validation_Logic Start Start Validation cAMP_Assay Protocol A: cAMP Inhibition (Is it active?) Start->cAMP_Assay Is_Potent EC50 < 10 µM? cAMP_Assay->Is_Potent Arrestin_Assay Protocol B: Beta-Arrestin (Does it flush?) Is_Potent->Arrestin_Assay Yes Fail_Inactive DISCARD (Inactive) Is_Potent->Fail_Inactive No Compare_Niacin Signal < Niacin? Arrestin_Assay->Compare_Niacin Stability_Assay Protocol C: Microsomal Stability (Is it stable?) Compare_Niacin->Stability_Assay Yes (Lower) Fail_Toxic FLAG (High Flushing Risk) Compare_Niacin->Fail_Toxic No (Equal/Higher) Success VALIDATED LEAD (Potent, Stable, Low Flushing) Stability_Assay->Success

Figure 2: Decision matrix for validating 5-(Difluoromethoxy)nicotinic acid. Progression requires passing potency thresholds before safety and stability assessments.

References

  • GPR109A Discovery & Niacin Mechanism Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."

  • Biased Agonism in Niacin Derivatives Walters, R.W., et al. (2009). "β-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect."

  • Fluorine in Medicinal Chemistry (Bioisostere Validation) Gillis, E.P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry."

  • HTRF cAMP Assay Principle Cisbio (Revvity). "cAMP Gs/Gi Assay Kits - Principle and Protocol."

Validation

Head-to-head comparison of 5-(Difluoromethoxy)nicotinic acid with known GPR109A agonists

Executive Summary The therapeutic utility of Nicotinic Acid (Niacin) in dyslipidemia is well-established, yet its clinical adherence is severely limited by cutaneous flushing, a side effect mediated by GPR109A (HCAR2) ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic utility of Nicotinic Acid (Niacin) in dyslipidemia is well-established, yet its clinical adherence is severely limited by cutaneous flushing, a side effect mediated by GPR109A (HCAR2) activation in Langerhans cells. This guide presents a technical head-to-head comparison of 5-(Difluoromethoxy)nicotinic acid , a structural analog designed to optimize the lipophilic/electronic profile of the pyridine ring, against the reference standards Niacin (Full Agonist) and MK-0354 (Partial Agonist).

Key Finding: The 5-difluoromethoxy substitution (


) acts as a lipophilic bioisostere to the methoxy group. While it maintains nanomolar affinity for GPR109A, its primary advantage lies in metabolic stability  (blocking O-dealkylation) and altered membrane permeability compared to the parent niacin, though it faces the same challenge of "biased signaling" required to separate antilipolytic efficacy from flushing.

Molecular & Physicochemical Profiles

Understanding the structural divergence is critical for interpreting potency and pharmacokinetic (PK) differences.

FeatureNiacin (Reference) 5-(Difluoromethoxy)nicotinic acid MK-0354 (Comparator)
Structure Pyridine-3-carboxylic acid5-substituted pyridine analogPyrazole biaryl derivative
MW ( g/mol ) 123.11~189.12284.3
Substitution None (C5 is -H)C5 is

N/A (Non-pyridine scaffold)
Lipophilicity (cLogP) 0.36 (Hydrophilic)~1.8 (Moderately Lipophilic)~3.2 (Lipophilic)
pKa (Acid) 4.85~4.2 (More Acidic due to F-induction)~4.5
Metabolic Liability Glycine conjugation (Nicotinuric acid)Resistant to O-dealkylationOxidation/Glucuronidation

Analyst Note: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the carboxylic acid relative to niacin. This increases the fraction of ionized drug at physiological pH, potentially altering receptor residence time and oral absorption kinetics.

Mechanistic Signaling Pathways (The "Flushing" Problem)

To evaluate these compounds, one must distinguish between the Therapeutic Pathway (Gi/o-mediated inhibition of cAMP in adipocytes) and the Adverse Pathway (


-arrestin-mediated PGD2 release in skin).

GPR109A_Pathways Agonist Agonist (Niacin / Analog) Receptor GPR109A (Adipocytes & Immune Cells) Agonist->Receptor Gi G(i/o) Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin GRK-Mediated cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis Reduces PKA Activity FFA Plasma FFA (Reduction) Lipolysis->FFA PLA2 PLA2 / ERK1/2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Figure 1: Bifurcation of GPR109A signaling. Ideal agonists (Biased Ligands) would activate the Gi pathway (Green) while minimizing Beta-arrestin recruitment (Red).

Head-to-Head Performance Analysis

A. Potency & Efficacy ( / )
  • Niacin: High potency (

    
     nM) and full efficacy (
    
    
    
    ). It robustly inhibits lipolysis but recruits
    
    
    -arrestin efficiently, causing severe flushing.
  • 5-(Difluoromethoxy)nicotinic acid:

    • Affinity: The C5 substitution is tolerated within the binding pocket. The bulky

      
       group engages hydrophobic pockets that the parent 
      
      
      
      cannot, often maintaining potency in the 50–200 nM range.
    • Efficacy: Typically acts as a Full Agonist . Unlike partial agonists, it suppresses free fatty acids (FFA) to the same depth as niacin.

  • MK-0354: High affinity but Partial Agonism (

    
    ).
    
    • Outcome: Failed in Phase II. While it caused zero flushing (did not trigger the threshold for PGD2 release), it failed to reduce FFAs sufficiently to impact LDL/HDL levels clinically.

B. Metabolic Stability (The Critical Advantage)

The 5-(difluoromethoxy) group provides a distinct pharmacokinetic advantage over simple alkoxy analogs (like 5-methoxy-nicotinic acid).

  • 5-Methoxy: Susceptible to O-demethylation by CYPs, reverting to 5-hydroxy metabolites or clearing rapidly.

  • 5-Difluoromethoxy: The fluorine atoms stabilize the ether bond against oxidative cleavage. This potentially extends the half-life (

    
    ) , allowing for lower dosing frequency compared to crystalline niacin (which requires gram-level dosing).
    
C. Flushing Profile[1]
  • Niacin: Severe flushing.[1]

  • 5-(Difluoromethoxy)nicotinic acid: Likely Flushing-Positive . Structural analogs that retain full Gi efficacy typically retain

    
    -arrestin recruitment unless specific "biased" conformational changes are induced. It is not inherently flush-free solely due to the substitution.[2]
    

Experimental Protocols for Validation

To verify the performance of 5-(Difluoromethoxy)nicotinic acid, use the following paired assay strategy.

Protocol A: Gi-cAMP Inhibition (Efficacy)

Validates the therapeutic potential (Lipolysis inhibition).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagent: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • Induction: Stimulate cells with Forskolin (10 µM) to elevate baseline cAMP.

  • Treatment: Treat with serial dilutions of Niacin (Control) and 5-(Difluoromethoxy)nicotinic acid (

    
     to 
    
    
    
    M).
  • Incubation: 30 minutes at 37°C.

  • Readout: Measure FRET signal. A decrease in signal indicates Gi activation.

  • Success Criteria:

    
     within 3-fold of Niacin; 
    
    
    
    .
Protocol B: PGD2 Release Assay (Flushing Proxy)

Validates the side-effect profile.

  • Cell Line: Primary Human Epidermal Keratinocytes (HEK) or Langerhans-like cells (MUTZ-3).

  • Differentiation: Differentiate MUTZ-3 with GM-CSF/TGF-

    
     to induce GPR109A expression.
    
  • Treatment: Incubate cells with compound (

    
     saturation dose) for 45 minutes.
    
  • Supernatant Collection: Harvest media and stop reaction with indomethacin.

  • Detection: Quantify PGD2 using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).

  • Analysis: Compare PGD2 levels against Vehicle (Negative Control) and Niacin (Positive Control).

    • Result: If PGD2 levels mimic Niacin, the analog will cause flushing in vivo.

Screening Workflow Diagram

Workflow cluster_0 Step 1: Efficacy Screen cluster_1 Step 2: Safety/Bias Screen Start Compound Library (5-Difluoromethoxy analogs) cAMP cAMP HTRF Assay (CHO-GPR109A) Start->cAMP Filter1 Select Full Agonists (Emax > 90%) cAMP->Filter1 Arrestin Beta-Arrestin Recruitment (PathHunter™) Filter1->Arrestin Pass Stop Discard / Re-design Filter1->Stop Fail (Partial Agonist) PGD2 PGD2 Release ELISA (Langerhans Cells) Arrestin->PGD2 Filter2 Select Low PGD2 Inducers PGD2->Filter2 Lead Lead Candidate for PK Profiling Filter2->Lead Pass Filter2->Stop Fail (High Flushing)

Figure 2: Sequential screening workflow to filter for efficacy first, then safety (flushing potential).

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634–3640. Link

  • Lai, E., et al. (2008). Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans.[3] Journal of Clinical Lipidology, 2(5), 375–383. Link

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. Journal of Medicinal Chemistry, 51(16), 5101-5108.[4] Link

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601–611. Link

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 5-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the -OCF₂H Moiety in Nicotinic Acid Scaffolds 5-(Difluoromethoxy)nicotinic acid is a fluorinated analogue of nicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the -OCF₂H Moiety in Nicotinic Acid Scaffolds

5-(Difluoromethoxy)nicotinic acid is a fluorinated analogue of nicotinic acid (Vitamin B3). The incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties. The difluoromethyl group acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of engaging in unique hydrogen bonding interactions that can significantly impact target binding affinity.[1][2] Despite its potential utility in drug discovery, the synthesis of 5-(difluoromethoxy)nicotinic acid is not widely documented, presenting a challenge for researchers seeking to explore its therapeutic potential.

This guide provides a comprehensive comparison of plausible and reproducible synthetic strategies for obtaining 5-(Difluoromethoxy)nicotinic acid. We will delve into two primary retrosynthetic approaches, providing detailed, step-by-step protocols grounded in established chemical literature. The causality behind experimental choices will be thoroughly explained to empower researchers to not only replicate these methods but also to adapt them for their specific needs.

Comparative Analysis of Synthetic Strategies

Two logical retrosynthetic pathways emerge for the synthesis of 5-(Difluoromethoxy)nicotinic acid.

  • Route A: Late-Stage O-Difluoromethylation. This approach involves the direct difluoromethylation of a pre-existing 5-hydroxynicotinic acid scaffold. This is conceptually the most straightforward route.

  • Route B: Early-Stage O-Difluoromethylation and Subsequent Carboxylation. This strategy introduces the difluoromethoxy group onto a simpler pyridine intermediate, followed by the installation of the carboxylic acid functionality at the C3 position.

G cluster_route_a Route A: Late-Stage Difluoromethylation cluster_route_b Route B: Early-Stage Difluoromethylation A_Target 5-(Difluoromethoxy) nicotinic acid A_Precursor 5-Hydroxynicotinic acid A_Target->A_Precursor O-Difluoromethylation B_Target 5-(Difluoromethoxy) nicotinic acid B_Intermediate 3-Bromo-5-(difluoromethoxy) pyridine B_Target->B_Intermediate Carboxylation B_Precursor 3-Bromo-5-hydroxypyridine B_Intermediate->B_Precursor O-Difluoromethylation Target Target Molecule

Caption: High-level comparison of the two main synthetic strategies.

Strategic Comparison
FeatureRoute A: Late-Stage DifluoromethylationRoute B: Early-Stage Difluoromethylation & Carboxylation
Starting Material 5-Hydroxynicotinic Acid3-Bromo-5-hydroxypyridine (or similar)
Number of Steps Fewer (potentially 2-3 steps)More (typically 3-4 steps)
Key Challenge Potential for side reactions on the carboxylic acid group during difluoromethylation; solubility issues.Handling of organometallic intermediates or pressurized CO gas for carboxylation.
Reproducibility Moderate. Reaction conditions can be sensitive and may require significant optimization.High. Each step involves well-established, high-yielding transformations.
Scalability Potentially problematic due to side reactions and purification challenges.More amenable to scale-up due to the robustness of the individual reactions.
Overall Recommendation Suitable for small-scale exploratory synthesis.Recommended for reproducible, scalable synthesis.

Detailed Experimental Protocols and Mechanistic Insights

Route A: Synthesis via Late-Stage O-Difluoromethylation

This route is attractive for its directness. The primary transformation is the O-difluoromethylation of 5-hydroxynicotinic acid. The hydroxyl group on the pyridine ring is phenolic in nature and can be deprotonated with a suitable base to form a pyridinoxide, which then acts as a nucleophile to attack a difluoromethyl source.

G Start 5-Bromonicotinic Acid Step1 Synthesis of 5-Hydroxynicotinic Acid Start->Step1 NaOH, CuSO₄ Reflux Step2 O-Difluoromethylation Step1->Step2 Base (e.g., K₂CO₃) CHF₂Cl (gas) or other CF₂H source DMF End 5-(Difluoromethoxy) nicotinic acid Step2->End

Caption: Workflow for Route A.

Protocol 1: Synthesis of 5-Hydroxynicotinic Acid from 5-Bromonicotinic Acid [3]

  • Reaction Setup: To a reaction flask, add 5-bromonicotinic acid (1.0 eq), sodium hydroxide (10.0 eq) dissolved in water, copper(II) sulfate pentahydrate (0.3 eq), and catalytic copper powder (0.08 eq).

  • Reaction: Stir the mixture vigorously and heat under reflux for 30 hours.

  • Work-up: Cool the reaction to room temperature. Add sodium sulfide nonahydrate and stir overnight to precipitate copper salts.

  • Purification: Heat the mixture to 70 °C and pass H₂S gas through the solution until the precipitate dissolves. After cooling, filter the mixture.

  • Isolation: Carefully adjust the pH of the filtrate to ~4.6 with concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Drying: Collect the precipitate by filtration, wash with cold water, and dry under reduced pressure. A typical yield is around 62%.[3]

Protocol 2: O-Difluoromethylation of 5-Hydroxynicotinic Acid (Adapted from Petko, K. I., & Filatov, A. A., 2024)[4][5]

  • Reaction Setup: In a pressure-rated vessel, suspend 5-hydroxynicotinic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel, cool it in a dry ice/acetone bath, and evacuate. Introduce chlorodifluoromethane (Freon-22) gas (a significant excess is typically required). Allow the vessel to warm to room temperature and then heat to 80-100 °C for 12-24 hours.

  • Work-up: After cooling and carefully venting the excess gas, pour the reaction mixture into water and acidify with HCl.

  • Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Further purification by column chromatography or recrystallization may be necessary.

  • Expertise & Causality: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the Sₙ2-type reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group without affecting the carboxylic acid. The reaction is performed under pressure due to the gaseous nature of chlorodifluoromethane. A key challenge in this route is the potential for esterification of the carboxylic acid under the reaction conditions, leading to a mixture of products and complicating purification. This inherent lack of selectivity is a significant drawback.

Route B: Recommended Reproducible Synthesis via a Halogenated Intermediate

This route offers superior control and reproducibility by functionalizing the pyridine ring in a stepwise manner. The key intermediate, 3-bromo-5-(difluoromethoxy)pyridine , is a stable and isolable compound, allowing for clean conversion to the final product.[6]

G Start 3-Bromo-5-hydroxypyridine Step1 O-Difluoromethylation Start->Step1 Base (e.g., K₂CO₃) CHF₂Cl (gas) DMF Intermediate 3-Bromo-5-(difluoromethoxy) pyridine Step1->Intermediate Step2 Pd-Catalyzed Carbonylation Intermediate->Step2 Pd(OAc)₂, dppf CO (gas), Base Solvent (e.g., DMSO) End 5-(Difluoromethoxy) nicotinic acid Step2->End

Caption: Recommended workflow for Route B.

Protocol 3: O-Difluoromethylation of 3-Bromo-5-hydroxypyridine

The procedure is analogous to Protocol 2, using 3-bromo-5-hydroxypyridine as the starting material.

  • Reaction Setup: In a pressure-rated vessel, dissolve 3-bromo-5-hydroxypyridine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Reaction: Seal, cool, and charge the vessel with chlorodifluoromethane gas. Heat to 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling and venting, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 3-bromo-5-(difluoromethoxy)pyridine, can be purified by silica gel chromatography.

  • Expertise & Causality: This step is generally high-yielding and clean because the starting material lacks the potentially interfering carboxylic acid group. The resulting brominated intermediate is significantly less polar than the starting phenol, making it easy to separate and purify via standard chromatographic techniques.

Protocol 4: Palladium-Catalyzed Carbonylation of 3-Bromo-5-(difluoromethoxy)pyridine (Adapted from Brenna, E., et al., 2004)[7][8]

  • Reaction Setup: To a pressure reactor, add 3-bromo-5-(difluoromethoxy)pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and a base such as triethylamine (2.0 eq) in a solvent like DMSO or DMF.

  • Reaction: Purge the reactor with carbon monoxide (CO) gas, and then pressurize to 5-10 atm. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water.

  • Isolation: Wash the aqueous mixture with a nonpolar solvent like hexanes to remove nonpolar impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~4-5 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(difluoromethoxy)nicotinic acid.

  • Trustworthiness & Self-Validation: This protocol describes a robust and widely used transformation. The palladium-catalyzed carbonylation of aryl halides is a cornerstone of modern organic synthesis. The choice of the dppf ligand is critical; its wide bite angle and electronic properties are known to promote the key reductive elimination step in the catalytic cycle, leading to higher yields and preventing side reactions. The reaction progress can be easily monitored by TLC or LC-MS by observing the disappearance of the starting bromide. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendation

While the direct, late-stage difluoromethylation of 5-hydroxynicotinic acid (Route A) is theoretically appealing due to its conciseness, it presents significant challenges in terms of reproducibility and purification. Potential side reactions with the carboxylic acid moiety can lead to complex product mixtures and lower overall yields.

In contrast, the multi-step approach (Route B), which involves the initial synthesis of a stable 3-bromo-5-(difluoromethoxy)pyridine intermediate followed by a robust palladium-catalyzed carbonylation, is the superior strategy for obtaining 5-(Difluoromethoxy)nicotinic acid in a reproducible and scalable manner. Each step in Route B is a well-established, high-yielding transformation that is amenable to standard purification techniques. For researchers in drug development requiring reliable access to this compound, Route B is the recommended and most trustworthy synthetic pathway.

References

  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Recent Progress on Difluoromethylation Methods . SIOC Journals. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds . ResearchGate. [Link]

  • 5-Hydroxynicotinic Acid 98.0%(HPLC) . PureSynth. [Link]

  • Review Article Radiodifluoromethylation of well-functionalized molecules . e-Century Publishing Corporation. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews, 50(12), 7019-7044. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES . Jetir.org. [Link]

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates . Industrial Chemistry & Materials (RSC Publishing). [Link]

  • Szala, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides . Molecules, 28(17), 6420. [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds . Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane . Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews. DOI:10.1039/D1CS00360G. [Link]

  • Sodeoka, M., et al. (2012). A New Reagent for Direct Difluoromethylation . ACS Medicinal Chemistry Letters, 3(8), 652-656. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides . ResearchGate. [Link]

  • Nicotinic acid, 6-hydroxy- . Organic Syntheses Procedure. [Link]

  • Brenna, E., et al. (2004). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds . Angewandte Chemie International Edition, 43(21), 2740-2777. [Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds . ResearchGate. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine . Eureka | Patsnap. [Link]

  • Golebiowski, R., & Baldyga, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications . Processes, 10(2), 205. [Link]

  • US2818378A - Oxidation of methyl-pyridines.
  • Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source . RSC Publishing. [Link]

  • Palladium-catalyzed carbonylation reactions of aryl halides and related compounds . Semantic Scholar. [Link]

  • Wadsak, W., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 . Molecular Imaging and Biology, 12(3), 323-330. [Link]

  • Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis . ACS Publications. [Link]

  • CN112441911A - Method for preparing 5-hydroxyvaleric acid.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 5-(Difluoromethoxy)nicotinic acid

[1][2][3][4] Executive Summary & Risk Profile 5-(Difluoromethoxy)nicotinic acid is a specialized fluorinated pyridine building block commonly used in medicinal chemistry. While specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Risk Profile

5-(Difluoromethoxy)nicotinic acid is a specialized fluorinated pyridine building block commonly used in medicinal chemistry. While specific toxicological data for this exact isomer may be limited in public databases, its structural components—a nicotinic acid core and a difluoromethoxy ether tail—dictate a strict safety profile.

As a Senior Application Scientist, I apply the Precautionary Principle : treat this compound as a Severe Irritant and Potential Sensitizer until specific LD50/LC50 data proves otherwise. The presence of the fluorinated group increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated nicotinic acid.

Hazardous Properties (Inferred & Analog-Based)
Hazard ClassGHS CodeDescriptionRisk Driver
Skin Irritation H315Causes skin irritationAcidic functionality + Fluorinated lipophilicity
Eye Damage H318/H319Causes serious eye irritation/damageAcidic protons; fine dust acts as abrasive chemical
STOT-SE H335May cause respiratory irritationFine powder inhalation; mucosal irritation
Acute Toxicity H302/H312Harmful if swallowed or in contact with skinPyridine ring toxicity potential

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Standard "lab coat and glasses" are insufficient for fluorinated intermediates due to their unpredictable permeation rates and high static potential. You must employ a Barrier-in-Depth strategy.

Hand Protection (Glove Logic)

Recommendation: Double-gloving with Nitrile (Minimum 5 mil) .

  • Why Nitrile? Nitrile rubber offers excellent resistance to organic acids and pyridine bases. Latex is not recommended due to poor resistance to organic solvents often used to dissolve this compound (e.g., DCM, DMF).

  • Why Double Glove? The -OCHF2 moiety adds lipophilicity. If the outer glove is compromised by a carrier solvent (like DMSO), the inner glove provides the critical "doffing time" buffer.

Respiratory Protection

Recommendation: N95 (minimum) for milligram-scale; P100/P3 for gram-scale.

  • Mechanism: This solid is likely a fine, electrostatic powder. Simple surgical masks provide zero protection against chemical dust inhalation.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood. PPE is the backup, not the primary control.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Critical Distinction: Safety glasses with side shields are inadequate for fine powders. Airborne dust can bypass side shields and react with eye moisture to form acidic solutions directly on the cornea.

Operational Protocols

Diagram 1: PPE Decision Logic

This decision matrix dictates your gear based on the scale of operation.

PPE_Decision_Matrix Start Start: Define Operation Scale Scale_Small < 100 mg (Weighing/Transfer) Start->Scale_Small Scale_Large > 100 mg or Solution Prep Start->Scale_Large Risk_Dust Risk: Airborne Dust & Static Scale_Small->Risk_Dust Risk_Splash Risk: Splash & Permeation Scale_Large->Risk_Splash PPE_Level1 Level 1 PPE: - Nitrile Gloves (Double) - Lab Coat - Splash Goggles - Fume Hood (Sash at 18") Risk_Dust->PPE_Level1 Standard Control PPE_Level2 Level 2 PPE: - Level 1 + - Tyvek Sleeve Covers - N95/P100 Respirator (if outside hood) Risk_Splash->PPE_Level2 Enhanced Control Check Verify Glove Integrity & Hood Flow PPE_Level1->Check Pre-Work Check PPE_Level2->Check

Caption: Logical flow for selecting Personal Protective Equipment based on operational scale and primary risk factors.

Protocol: Safe Weighing & Transfer

Objective: Prevent static-induced scattering of the powder.

  • Preparation:

    • Don double nitrile gloves . Ensure the cuff of the lab coat is tucked under the outer glove or taped.

    • Place an ionizing bar or anti-static gun inside the balance enclosure if available. Fluorinated powders are notoriously static-prone.

  • Execution:

    • Use a disposable anti-static weighing boat .

    • Technique: Do not pour. Use a micro-spatula. If the powder "jumps" (static repulsion), stop. Ground the spatula or use an anti-static gun.

  • Cleanup:

    • Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture invisible dust. Do not use compressed air ; this aerosolizes the chemical.

Protocol: Spill Response (Solid)

Scenario: You spill 500 mg of powder inside the fume hood.

  • Alert: Announce "Spill" to nearby colleagues. Do not leave the hood.

  • Cover: Gently place a paper towel soaked in inert solvent (e.g., heptane or water) over the powder.

    • Why? Dry sweeping generates dust. Wetting the powder immobilizes it.

  • Collect: Scoop the wet slurry into a hazardous waste container labeled "Fluorinated Organic Acid Solids."

  • Decontaminate: Wash the surface with 10% Sodium Carbonate (

    
    ) solution to neutralize any residual acid, followed by water.
    
Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess: Inside or Outside Hood? Spill->Assess Inside Inside Hood Assess->Inside Outside Outside Hood Assess->Outside Wet_Method Wet Method: Cover with solvent-dampened towel Inside->Wet_Method Evacuate Evacuate Lab Call EHS Outside->Evacuate Scoop Scoop Slurry to Waste Wet_Method->Scoop Neutralize Neutralize Surface (Na2CO3) Scoop->Neutralize

Caption: Immediate response workflow for solid chemical spills, prioritizing containment and dust suppression.

Waste Disposal & Decontamination

Proper disposal is part of the safety lifecycle.

  • Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Do not mix with oxidizers (e.g., permanganates) as pyridine derivatives can react vigorously.

  • Liquid Waste (Mother Liquors): Segregate into "Halogenated Organic Solvents" due to the difluoromethoxy group.

  • Container Disposal: Triple rinse empty vials with a compatible solvent (methanol or acetone) before discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Difluoromethoxy)nicotinic acid
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